1-(3-Butenyl)-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-but-3-enylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13/h2,4-7,9H,1,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHJKNFBITXNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300611 | |
| Record name | 1-(3-Buten-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108413-26-9 | |
| Record name | 1-(3-Buten-1-yl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108413-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Buten-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(3-Butenyl)benzimidazole molecular weight and formula
Physicochemical Profile, Synthetic Architecture, and Pharmacophoric Utility
Executive Summary
N-(3-Butenyl)benzimidazole (1-(but-3-en-1-yl)-1H-benzimidazole) represents a critical bifunctional building block in modern heterocyclic chemistry.[1] Merging the privileged pharmacophore of the benzimidazole core with a reactive terminal alkene tether, this molecule serves as a versatile linchpin in the synthesis of N-heterocyclic carbene (NHC) ligands, macrocyclic bioactive agents via Ring-Closing Metathesis (RCM), and functionalized polymers. This guide provides a rigorous technical analysis of its properties, synthesis, and downstream applications for researchers in drug discovery and organometallic catalysis.
Part 1: Molecular Identity & Physicochemical Properties[2][3][4][5]
Core Specifications
| Parameter | Technical Specification |
| IUPAC Name | 1-(but-3-en-1-yl)-1H-benzimidazole |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| Exact Mass | 172.1000 g/mol |
| CAS Registry | Derivative specific (often cited in situ) |
| Physical State | Viscous pale yellow oil or low-melting solid (purity dependent) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF, MeOH; Insoluble in water |
Structural Analysis
The molecule consists of a planar, electron-rich benzimidazole bicycle N-alkylated with a homoallylic chain.[1]
-
The Heterocycle: The benzimidazole core is aromatic (10
-electrons).[1] The N1 nitrogen is pyrrole-like (non-basic, participates in aromaticity), while N3 is pyridine-like (basic, pKa ~5.6 for conjugate acid).[2] Alkylation occurs at the acidic N1 (pKa ~12.8). -
The Tether: The 3-butenyl chain acts as a "spacer" (two methylene units) isolating the terminal alkene from the aromatic ring, preserving the olefin's reactivity for metathesis or radical additions without electronic deactivation from the heterocycle.
Part 2: Synthetic Pathways & Methodology[2][13][14]
Strategic Synthesis: N-Alkylation
The most robust route to N-(3-Butenyl)benzimidazole is the nucleophilic substitution (
Protocol Logic:
-
Base Selection: Sodium Hydride (NaH) is preferred over weaker bases (e.g.,
) to ensure complete deprotonation of the benzimidazole ( 12.8), preventing competitive formation of quaternary salts. -
Solvent: DMF or DMSO is required to solvate the benzimidazolide anion and facilitate the
attack.
Experimental Protocol (Standardized)
-
Activation: In a flame-dried flask under Argon, dissolve Benzimidazole (1.0 eq) in anhydrous DMF (0.5 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of
gas will be vigorous. Stir at RT for 30 min until gas evolution ceases and the solution becomes clear/amber (formation of the sodium benzimidazolide salt). -
Alkylation: Re-cool to 0°C. Add 4-bromo-1-butene (1.1 eq) dropwise.
-
Reaction: Warm to RT and stir for 4-12 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM).
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with (5x) to remove DMF (critical step). Dry over , filter, and concentrate. -
Purification: Flash column chromatography (Gradient: 100% DCM
2% MeOH/DCM).
Mechanism & Workflow Visualization
Figure 1: Step-wise synthetic logic for the N-alkylation of benzimidazole.
Part 3: Applications in Drug Discovery & Catalysis[2]
Divergent Utility
The N-(3-Butenyl)benzimidazole scaffold acts as a "chemical adaptor," allowing the fusion of the bioactive benzimidazole core with diverse chemical architectures.[1]
-
Ring-Closing Metathesis (RCM):
-
If the C2 position of the benzimidazole is functionalized with another alkene (e.g., via a vinyl or allyl group), RCM using Grubbs' catalysts can close a ring between N1 and C2, creating tricyclic fused systems (e.g., benzimidazo[1,2-a]azepines). These structures are highly privileged in kinase inhibitor design.
-
-
NHC Ligand Precursors:
-
Alkylation of the N3 nitrogen with a second alkyl halide (e.g., methyl iodide) yields an imidazolium salt .
-
Deprotonation of the C2 proton yields an N-heterocyclic carbene (NHC) with a pendant alkene.[1] This alkene can chelate to the metal center (hemilabile ligand) or be used to immobilize the catalyst on a solid support.
-
-
Thiol-Ene "Click" Chemistry:
-
The terminal alkene undergoes radical-mediated thiol-ene coupling with thiols.[1] This is used to conjugate benzimidazoles to proteins, peptides, or polymers for targeted drug delivery.
-
Functionalization Pathway Diagram[2]
Figure 2: Divergent synthetic utility of the N-(3-Butenyl)benzimidazole scaffold.
Part 4: Analytical Characterization
To validate the synthesis, the following NMR signals are diagnostic:
-
¹H NMR (CDCl₃, 400 MHz):
- 7.8 – 7.2 ppm: Multiplet (4H), Aromatic protons of the benzene ring.
- 7.9 ppm: Singlet (1H), C2-H (distinctive downfield shift due to N=CH-N).
- 5.8 ppm: Multiplet (1H), Internal alkene proton (-CH=).
- 5.1 – 5.0 ppm: Multiplet (2H), Terminal alkene protons (=CH₂).
- 4.2 ppm: Triplet (2H), N-CH₂ (adjacent to nitrogen).
- 2.6 ppm: Quartet/Multiplet (2H), Allylic CH₂.
Part 5: Safety & Handling
-
Hazards: Benzimidazole derivatives are biologically active and should be treated as potential irritants or sensitizers.[1]
-
Reagents: 4-Bromo-1-butene is a lachrymator and alkylating agent; use in a fume hood.[1] Sodium hydride is pyrophoric; avoid water contact.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C to prevent slow oxidation of the alkene or N-oxide formation.
References
-
Preparation of Benzimidazoles : Sluiter, J., & Christoffers, J. (2009).[3] Synthesis of multisubstituted or fused tetracyclic benzimidazoles via a metal-free oxidative C-N coupling. Synlett, 2009(01), 63-66. Link
-
Benzimidazole Physicochemical Data : National Institute of Standards and Technology (NIST). 1H-Benzimidazole Gas Phase and Condensed Phase Thermochemistry Data. NIST Chemistry WebBook.[1][4] Link
-
N-Alkylation Methodology : Naali, et al. (2008).[1] Efficient and convenient Ni-catalyzed C-N bond formation for benzimidazole synthesis. Journal of Organic Chemistry, 73(17), 6835-6837. Link
-
Pharmacological Applications : Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Link
-
Metathesis Applications : Grubbs, R. H. (2003). Olefin Metathesis. Tetrahedron, 60(34), 7117-7140. (General reference for RCM utility of butenyl tethers).
Sources
1-but-3-enylbenzimidazole IUPAC name and identification
An In-depth Technical Guide to the IUPAC Nomenclature and Spectroscopic Identification of 1-(But-3-en-1-yl)-1H-benzo[d]imidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Its unique heterocyclic structure allows for versatile substitution, leading to a vast chemical space for drug discovery. This technical guide provides a comprehensive framework for the unambiguous identification and characterization of a specific N-alkylated derivative, 1-(but-3-en-1-yl)-1H-benzo[d]imidazole. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven methodologies, targeting researchers and drug development professionals. We will dissect the compound's formal nomenclature, outline a representative synthetic pathway, and detail the core spectroscopic and chromatographic techniques essential for its structural elucidation and purity assessment. Each protocol is designed as a self-validating system, ensuring scientific rigor and reproducibility.
IUPAC Nomenclature and Chemical Structure
The systematic naming of heterocyclic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) rules, which ensure that a compound's name corresponds to a single, unique structure.
Systematic Name: 1-(but-3-en-1-yl)-1H-benzo[d]imidazole
Nomenclature Breakdown:
-
benzo[d]imidazole: This is the parent heterocycle, indicating a benzene ring fused to the 'd' face (the 4,5-bond) of an imidazole ring.[2][3]
-
1H-: This designates the location of the indicated hydrogen atom on a nitrogen atom in the parent benzimidazole structure. When a substituent is present on a nitrogen, this prefix is retained to define the core ring system.
-
1-(...): This specifies that the substituent is attached to the nitrogen atom at position 1 of the benzimidazole ring.
-
(but-3-en-1-yl): This describes the substituent group. It is a four-carbon chain ('but') with a double bond ('en') starting at position 3. The '-1-yl' suffix indicates that the chain is attached to the benzimidazole nitrogen via carbon-1 of the chain.
Chemical Structure:
The structure with the standard IUPAC numbering scheme for the benzimidazole core is presented below.
Caption: Chemical structure and IUPAC numbering of 1-(but-3-en-1-yl)-1H-benzo[d]imidazole.
Illustrative Synthesis via N-Alkylation
The most direct and common method for preparing 1-substituted benzimidazoles is the N-alkylation of the parent benzimidazole.[4][5] This process involves the reaction of the benzimidazole anion with an appropriate alkyl halide.
Causality Behind Experimental Choices:
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is chosen. It is strong enough to deprotonate the N-H of benzimidazole (pKa ≈ 13.2 in DMSO) to form the nucleophilic benzimidazolide anion but is not so caustic as to promote side reactions. It is also easily removed during workup.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without solvating the anion, thus enhancing the nucleophilicity of the benzimidazolide.
-
Reactant: 4-bromo-1-butene is the electrophile. The bromine atom is a good leaving group, and the butenyl chain provides the desired substituent.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-alkylation of benzimidazole.
Detailed Protocol
-
To a solution of benzimidazole (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 20-30 minutes to facilitate salt formation.
-
Add 4-bromo-1-butene (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress using Thin-Layer Chromatography (TLC).
-
Upon completion (disappearance of the benzimidazole starting material), cool the reaction to room temperature and quench by adding deionized water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.
Spectroscopic and Chromatographic Identification
A combination of analytical techniques is required for the unequivocal confirmation of the chemical structure and the assessment of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework.
Protocol: Sample Preparation for NMR
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer the solution into a standard 5 mm NMR tube, filtering through a small cotton or glass wool plug if any particulates are visible.
-
Cap the NMR tube and label it appropriately before analysis.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts (δ) in parts per million (ppm). These predictions are based on known data for N-substituted benzimidazoles and standard substituent effects.[6][7]
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Justification for Chemical Shift |
| C2-H | ~7.9 - 8.1 (s, 1H) | ~142 - 144 | Proton on the imine carbon (N=C-N) is significantly deshielded. |
| C7-H / C4-H | ~7.7 - 7.9 (m, 2H) | ~110 - 120 | Aromatic protons adjacent to the fused imidazole ring. |
| C5-H / C6-H | ~7.2 - 7.4 (m, 2H) | ~122 - 124 | Aromatic protons on the central part of the benzene ring. |
| N-CH₂ (C1') | ~4.3 - 4.5 (t, 2H) | ~45 - 48 | Methylene group directly attached to the electronegative nitrogen atom is deshielded. |
| -CH₂- (C2') | ~2.3 - 2.5 (m, 2H) | ~32 - 35 | Aliphatic methylene group. |
| =CH- (C3') | ~5.7 - 5.9 (m, 1H) | ~133 - 135 | Vinylic proton, deshielded by the π-system. |
| =CH₂ (C4') | ~5.0 - 5.2 (m, 2H) | ~117 - 119 | Terminal vinylic protons. |
| C7a / C3a | - | ~143 / ~134 | Quaternary carbons at the ring fusion. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.[8][9]
Protocol: Sample Preparation for MS
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
For Electrospray Ionization (ESI), the solution can be directly infused or injected into the instrument.
-
For Electron Impact (EI), the sample is typically introduced via a direct insertion probe.
Expected Fragmentation Pattern
The molecular ion (M⁺) peak should be observed at m/z 186.1157 for the exact mass [C₁₂H₁₄N₂]⁺. Key fragmentation pathways for N-alkylated benzimidazoles often involve cleavage of the N-alkyl bond.[9][10]
Caption: Predicted major fragmentation pathways for 1-(but-3-en-1-yl)-1H-benzo[d]imidazole in EI-MS.
Self-Validation: High-Resolution Mass Spectrometry (HRMS) is critical. The experimentally determined exact mass should match the calculated mass for the molecular formula C₁₂H₁₄N₂ within a narrow tolerance (e.g., < 5 ppm), confirming the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their absorption of infrared radiation.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3050 - 3150 | Stretch |
| Alkene C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H | 2850 - 3000 | Stretch |
| C=N (Imine) | 1610 - 1640 | Stretch |
| C=C (Aromatic) | 1450 - 1600 | Stretch |
| C=C (Alkene) | 1640 - 1680 | Stretch |
The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ is a key diagnostic feature confirming that N-alkylation has occurred and the starting material is consumed.[7]
Chromatographic Analysis
Chromatography is essential for assessing the purity of the synthesized compound.
Protocol: Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve an optimal retention factor (Rf) of 0.3-0.4.
-
Visualization: The spot can be visualized under UV light at 254 nm.[7] A single spot indicates high purity.
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a gradient from 10% B to 95% B over 20 minutes.
-
Detection: UV detector set to a wavelength where the benzimidazole chromophore absorbs strongly (e.g., ~275 nm).
-
Validation: A pure sample should yield a single major peak. The peak area percentage can be used to quantify purity, which should ideally be >95% for research applications.
Conclusion
The structural identification and characterization of 1-(but-3-en-1-yl)-1H-benzo[d]imidazole require a multi-faceted analytical approach. The correct IUPAC name, 1-(but-3-en-1-yl)-1H-benzo[d]imidazole, accurately describes its structure. Its identity is definitively confirmed through a combination of ¹H and ¹³C NMR spectroscopy, which elucidates the H-C framework, and high-resolution mass spectrometry, which verifies the elemental composition. Complementary techniques such as IR spectroscopy confirm the presence of key functional groups, while chromatographic methods like TLC and HPLC are indispensable for assessing purity. The integrated application of these self-validating protocols provides the high degree of certainty required in scientific research and drug development.
References
- Spiteller, G. & Spiteller-Friedmann, M. Mass spectral behavior of 5(6)-substituted benzimidazoles.
- Boufroura, H., et al. ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry 10, S1-S6 (2017).
- Subbotina, M. A., et al. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Chemistry of Heterocyclic Compounds 55, 1248–1255 (2019).
- Hida, F., Robert, J., & Luu-Duc, C. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters 12, 35-42 (1994).
- Ibrahim, H. K., et al. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering 27, 67-78 (2008).
- Acar, U., et al. Synthesis, Characterization and Antimicrobial Activity of Some Novel 1- substituted Benzimidazole Derivatives. Letters in Drug Design & Discovery 18, 1-10 (2021).
- Karim, M. R., et al.
- Rani, S., et al.
-
Acar, U., et al. Synthesis, Characterization and Antimicrobial Activity of Some Novel 1- substituted Benzimidazole Derivatives. ResearchGate (2020). Available from: [Link]
- Lee, C. K. & Lee, I. S. H. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES 78, 425-434 (2009).
-
Ibrahim, H. K., et al. SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Semantic Scholar (2008). Available from: [Link]
- Choudhary, A., et al. Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine 2, 1-10 (2017).
-
ResearchGate. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate (2025). Available from: [Link]
-
Royal Society of Chemistry. Supporting Information for Dalton Transactions. Available from: [Link]
- Al-Ostath, A. I., et al. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega 8, 28143–28156 (2023).
-
ResearchGate. N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate (2011). Available from: [Link]
-
Wikipedia. Imidazole. Available from: [Link]
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Konçe, M., et al. Liquid Chromatographic Determination of pKa Value of 1- (2-methylbenzonitrile)-3-benzylbenzimidazolium bromide as a. SciSpace (2022). Available from: [Link]
- Sharma, P., Kumar, A., & Sharma, M. Synthesis of 4-[2-(2-methylprop-1-enylidene)-2,3-dihydro-1H-benzimidazole-1-yl]-1-napthol via azo group insertion of dimethylvinylidene carbene under phase transfers catalysis conditions. Tetrahedron 61, 11489-11494 (2005).
- Shelar, U. B., et al. Chemical and Pharmacological Properties of Imidazoles. Human Journals 1, 12-18 (2014).
-
ResearchGate. N-Alkylation of benzimidazole. ResearchGate (2019). Available from: [Link]
-
PubChem. (S)-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole. Available from: [Link]
- Wang, D., et al. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation.
-
PubChem. Benzimidazole. Available from: [Link]
- Beaulieu, F., et al. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters 16, 6088-6091 (2014).
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ResearchGate. IUPAC name and chemical structure of benzimidazole derivatives. ResearchGate (2020). Available from: [Link]
- Akkoç, S. Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies. ChemistrySelect 5, 10243-10250 (2020).
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CAS Common Chemistry. 2-Butyl-1H-benzimidazole. Available from: [Link]
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National Institute of Standards and Technology. 1H-Benzimidazole. NIST Chemistry WebBook. Available from: [Link]
- Kumar, S., et al. Benzimidazole-1,2,3-triazole hybrid molecules: synthesis and study of their interaction with G-quadruplex DNA. Scientific Reports 11, 4220 (2021).
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PubChem. But-1-en-3-ynyl-benzene. Available from: [Link]
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IUPAC. IUPAC Naming of cyclo compound. Available from: [Link]
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An In-depth Technical Guide to the Solubility of 1-(3-Butenyl)-1H-benzimidazole in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3-Butenyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Recognizing the critical role of solubility in drug development and chemical synthesis, this document synthesizes theoretical principles with practical experimental guidance to empower researchers, scientists, and drug development professionals in their work with this molecule.[2][3] While specific quantitative solubility data for 1-(3-Butenyl)-1H-benzimidazole is not extensively available in public literature, this guide establishes a predictive framework based on the well-documented behavior of its parent compound, benzimidazole, and provides detailed protocols for empirical determination.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[4]
1.1. Molecular Structure and Polarity of 1-(3-Butenyl)-1H-benzimidazole
1-(3-Butenyl)-1H-benzimidazole possesses a hybrid structure, featuring a polar benzimidazole core and a nonpolar butenyl side chain. The benzimidazole ring system is aromatic and contains two nitrogen atoms, which can participate in hydrogen bonding, contributing to its polarity.[5] The butenyl group, a four-carbon aliphatic chain with a terminal double bond, is distinctly nonpolar. This dual character suggests that the compound will exhibit a nuanced solubility profile, with the benzimidazole core favoring interactions with polar solvents and the butenyl tail enhancing solubility in less polar organic solvents.
1.2. Physicochemical Properties Influencing Solubility
The benzimidazole moiety is amphoteric, meaning it can act as both a weak acid and a weak base.[5] The NH group in the imidazole ring is weakly acidic, while the sp2-hybridized nitrogen atom is basic. This property implies that the solubility of 1-(3-Butenyl)-1H-benzimidazole can be significantly influenced by the pH of the medium, particularly in protic solvents. In acidic solutions, the basic nitrogen can be protonated, forming a more soluble salt. Conversely, in strongly basic solutions, the acidic proton can be removed, also potentially increasing solubility.
Inferred Solubility Profile from Benzimidazole
While awaiting empirical data for 1-(3-Butenyl)-1H-benzimidazole, the solubility of the parent compound, benzimidazole, offers valuable insights. Benzimidazole is known to be sparingly soluble in water but shows greater solubility in various organic solvents, particularly those that are polar.[6][7]
Table 1: Qualitative and Quantitative Solubility of Benzimidazole in Various Solvents
| Solvent | Type | Qualitative Solubility | Quantitative Data (at specified temp.) | Reference(s) |
| Water | Polar Protic | Sparingly Soluble | - | [6][7] |
| Methanol | Polar Protic | Soluble | Mole fraction solubility increases with temperature. | |
| Ethanol | Polar Protic | Soluble | Mole fraction solubility increases with temperature. | [8] |
| 1-Propanol | Polar Protic | Soluble | Solubility generally decreases with increasing alcohol chain length. | [8] |
| 1-Butanol | Polar Protic | Soluble | Solubility generally decreases with increasing alcohol chain length. | [8] |
| Dichloromethane | Polar Aprotic | Soluble | - | [9] |
| Toluene | Nonpolar Aromatic | Slightly Soluble | Low solubility at room temperature. | [10] |
| Diethyl Ether | Nonpolar | - | Can be used for precipitation, suggesting low solubility. | [11] |
Based on this data, it is reasonable to hypothesize that 1-(3-Butenyl)-1H-benzimidazole will exhibit good solubility in polar aprotic solvents and alcohols. The presence of the butenyl group may slightly decrease its solubility in highly polar solvents like water compared to the parent benzimidazole, while potentially increasing its affinity for less polar solvents like toluene.
Experimental Determination of Solubility
To obtain precise solubility data for 1-(3-Butenyl)-1H-benzimidazole, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[2]
3.1. Workflow for Isothermal Shake-Flask Solubility Determination
The following diagram outlines the key steps in the experimental workflow:
Caption: Figure 1. Isothermal Shake-Flask Experimental Workflow.
3.2. Detailed Experimental Protocol
Objective: To determine the saturation solubility of 1-(3-Butenyl)-1H-benzimidazole in a selection of organic solvents at a controlled temperature.
Materials:
-
1-(3-Butenyl)-1H-benzimidazole (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker
-
Centrifuge
-
Calibrated pipettes
-
Volumetric flasks
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 1-(3-Butenyl)-1H-benzimidazole to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the concentration of 1-(3-Butenyl)-1H-benzimidazole in the diluted samples using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry.[3]
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the unknown samples.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
3.3. Logical Framework for Solvent Selection
The choice of solvents for solubility screening should be guided by the principles of polarity and potential solute-solvent interactions.
Caption: Figure 2. Rationale for Solvent Selection.
Conclusion
The solubility of 1-(3-Butenyl)-1H-benzimidazole in organic solvents is a critical parameter for its application in research and development. While direct experimental data is sparse, a strong predictive understanding can be derived from the behavior of the parent benzimidazole scaffold. This guide provides the theoretical foundation and a robust experimental protocol to enable researchers to systematically determine the solubility of this compound in a range of organic solvents. The resulting data will be invaluable for optimizing reaction conditions, purification procedures, and formulation development, thereby accelerating the progress of projects involving this promising molecule.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Vertex AI Search. (n.d.). Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
- Vertex AI Search. (2022, May 31). Compound solubility measurements for early drug discovery | Computational Chemistry.
- Vertex AI Search. (n.d.). Benzimidazole - Solubility of Things.
- Vertex AI Search. (2009, September 2). Alkenylimidazoles: methods of synthesis and chemical properties.
- Vertex AI Search. (n.d.). Benzimidazole | C7H6N2 | CID 5798 - PubChem - NIH.
- Vertex AI Search. (2003, April 18). Solubility of Benzimidazoles in Alcohols | Journal of Chemical & Engineering Data.
- Vertex AI Search. (2026, February 10). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry.
- Vertex AI Search. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC.
- Vertex AI Search. (2024, January 19). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - Bentham Science Publisher.
- Vertex AI Search. (n.d.). Machine learning models and computational simulation techniques for prediction of anti-corrosion properties of novel benzimidazole derivatives - DOI.
- Vertex AI Search. (2023, October 30). Creation and interpretation of machine learning models for aqueous solubility prediction.
- Vertex AI Search. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC.
- Vertex AI Search. (n.d.). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing).
- Vertex AI Search. (2024, June 11). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery.
- Vertex AI Search. (n.d.). Synthesis, reactions, and spectroscopic properties of benzimidazoles | Chemical Reviews.
- Vertex AI Search. (2022, November 10). A Comprehensive Study of N-Butyl-1H-Benzimidazole - ResearchGate.
- Vertex AI Search. (2024, September 3). Benzimidazole: Chemical property, Primary Use, and biological activity - ChemicalBook.
- Vertex AI Search. (2021, February 21). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE - YouTube.
- Vertex AI Search. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2) - Cheméo.
- Vertex AI Search. (2025, October 15). 1H-Benzimidazole, 2,2'-(1,3-propanediyl)bis[5-nitro- Properties - EPA. Retrieved February 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTxhfwVXbWXRPjxw9kpFw7lntz7lHY3iEES3X8AaXCvcD0Xu2_uN6vMU5zvHGbimvalxIIgI03Kr7dr6_tlJf1CIiz9l5KAhNMctDKrD_6gF0S9hJpfiDD1CmYbhoXFPHu_j5-FWrub4-8jxlNMe6L62poSYgPkNciqDAyVzgS
- Vertex AI Search. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry.
- Vertex AI Search. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. … - ResearchGate. Retrieved February 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIQ_FJKCPSXN8zEdABlF7EDDqWF_h3JsHuXSLiEORrixzlSuy4ILAEJ8xsh3pN8asz-6PIWgLrcBIhqXkC0m7W6A3_13GTSf3qUg7VkZz0dwIVbpZfn7409nAMA8pSGrSWA3EJ6DTvncD8cS-gC7SNcCC2JaHpXlH2m3JPR70iDKhEEvxUKQQMtNC62DuegTfhGxrwcfY0ZPXZaqmWudeIPWkECwqZnubq1wMDo_moGzQ=
- Vertex AI Search. (n.d.). EP0511187B1 - Process for the preparation of 1H-benzimidazoles - Google Patents.
- Vertex AI Search. (n.d.). Solubility Profile of 1,3-Dimesityl-1H-imidazol-3-ium Chloride in Organic Solvents: A Technical Guide - Benchchem.
- Vertex AI Search. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole..
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Difference between 1-(3-Butenyl)-1H-benzimidazole and N-butylbenzimidazole
Executive Summary
The Functional Divergence: Reactive Handle vs. Hydrophobic Anchor
In the landscape of heterocyclic chemistry, the distinction between 1-(3-Butenyl)-1H-benzimidazole (Molecule A) and N-butylbenzimidazole (Molecule B) represents a fundamental choice between dynamic reactivity and physicochemical stability.
While both molecules share the benzimidazole core—a privileged scaffold in medicinal chemistry—their N1-substituents dictate their utility. The N-butyl derivative serves as a stable, lipophilic anchor, widely used in ionic liquids and as a metabolic probe. Conversely, the 1-(3-butenyl) derivative possesses a terminal alkene, acting as a "reactive handle" for late-stage diversification via olefin metathesis, thiol-ene click chemistry, and coordination polymerization.
This guide analyzes the structural, synthetic, and functional differences between these two analogues, providing researchers with the rationale for selecting the appropriate derivative for drug discovery and materials science applications.
Part 1: Structural & Electronic Analysis[2]
The primary difference lies in the saturation of the C3-C4 bond of the alkyl chain. This subtle change alters the electronic signature and the potential energy surface of the molecule.
| Feature | N-Butylbenzimidazole | 1-(3-Butenyl)-1H-benzimidazole |
| CAS Registry | 4316-42-1 | 142417-99-8 (Generic/Analogous) |
| N1-Substituent | 3-Butenyl ( | |
| Terminal Hybridization | ||
| Electronic Character | Electron-donating (Inductive | Weakly electron-withdrawing (Inductive |
| Lipophilicity (cLogP) | High (Hydrophobic Anchor) | Moderate (Alkene polarity) |
| Reactivity Class | Inert (under standard conditions) | Active (Electrophilic/Nucleophilic handle) |
Graphviz Diagram 1: Structural & Reactivity Logic
The following diagram illustrates the divergent utility based on the terminal functional group.
Figure 1: Divergent application pathways derived from the saturation status of the N1-substituent.
Part 2: Synthetic Pathways[4][5][6]
Both molecules are synthesized via nucleophilic substitution (
General Reaction Mechanism
The benzimidazole N-H proton (
Comparative Protocol Table
| Parameter | Synthesis of N-Butylbenzimidazole | Synthesis of 1-(3-Butenyl)-1H-benzimidazole |
| Alkylating Agent | 1-Bromobutane (or 1-Iodobutane) | 4-Bromo-1-butene |
| Base | ||
| Solvent | DMF, Acetonitrile, or 2-Butanone | DMF or THF (Dry) |
| Temperature | Reflux ( | |
| Critical Precaution | Standard organic handling. | Volatility & Polymerization: 4-bromo-1-butene is lachrymatory and can polymerize; use radical inhibitor if scaling. |
| Yield Expectation | High (>85%) | Moderate to High (70-85%) |
Step-by-Step Experimental Protocol (Generic)
Note: This protocol is adaptable for both, with specific notes for the butenyl derivative.
-
Activation: Charge a round-bottom flask with 1H-benzimidazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add
(1.5 equiv) or (1.2 equiv). Stir at room temperature for 30 minutes to ensure formation of the nitrogen anion. -
Alkylation:
-
For N-Butyl: Add 1-bromobutane (1.2 equiv) dropwise.
-
For Butenyl: Add 4-bromo-1-butene (1.2 equiv) dropwise. Caution: Reactant is a lachrymator.
-
-
Reaction: Heat to
for 4–12 hours. Monitor by TLC (System: EtOAc/Hexane). -
Work-up: Quench with water. Extract with Ethyl Acetate (
). Wash organic layer with brine to remove DMF. Dry over . -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.
-
Result: N-butyl derivative is an oil or low-melting solid; Butenyl derivative is typically an oil.
-
Part 3: Reactivity Profile & Functionalization
This section details why a researcher would choose the butenyl derivative over the butyl analog.
The "Inert" N-Butyl Group
The N-butyl chain is chemically robust. It resists oxidation, reduction, and nucleophilic attack under physiological conditions.
-
Role: It provides steric bulk and lipophilicity (
). -
Key Application: Ionic Liquids . When quaternized with a methyl group at N3, it forms [BMIm]+ cations. These are industry standards for green solvents due to their thermal stability and tunable viscosity [1].
The "Active" 3-Butenyl Group
The terminal alkene is a latent functional group. It allows the benzimidazole to be used as a building block rather than a final product.
A. Ring-Closing Metathesis (RCM)
The 3-butenyl group is ideal for constructing macrocycles. If the C2 position of the benzimidazole is functionalized with another alkene-bearing chain, Grubbs' catalysts can effect RCM to close a ring.
-
Significance: Macrocyclic benzimidazoles are potent inhibitors of HCV NS3/4A protease and other viral targets. The butenyl chain provides the necessary length (4 carbons) to form medium-to-large rings (e.g., 14-membered rings) without excessive strain [2].
B. Thiol-Ene "Click" Chemistry
The terminal double bond undergoes radical-mediated hydrothiolation.
-
Mechanism:
. -
Utility: This allows the rapid conjugation of the benzimidazole core to peptides, proteins, or surfaces without affecting the heterocyclic pharmacophore.
Graphviz Diagram 2: Functionalization Pathways
Figure 2: Downstream synthetic utility of the 3-butenyl handle.
Part 4: Applications in Drug Discovery & Materials
Medicinal Chemistry (SAR)
-
N-Butyl: Used to probe the depth of hydrophobic pockets in receptor binding sites. If a methyl group is too short and a benzyl group is too bulky, the
-butyl chain offers a flexible, aliphatic probe. -
1-(3-Butenyl): Used in Fragment-Based Drug Design (FBDD) . The alkene serves as a "grow vector." Once a hit is identified, the alkene can be oxidized to an epoxide, diol, or aldehyde to interact with polar residues in the binding pocket.
Coordination Chemistry[8]
-
N-Butyl: Acts as a monodentate ligand (via N3). The butyl tail is purely for solubility control.
-
1-(3-Butenyl): Acts as a hemilabile ligand . The N3 nitrogen binds strongly to metals (Zn, Co, Ag), while the terminal alkene can weakly coordinate (
-backbonding) to soft metals (Ag, Cu, Pt). This "chelate effect" creates unique supramolecular architectures and coordination polymers [3].
References
-
Ionic Liquid Properties: Dzyuba, S. V., & Bartsch, R. A. (2001).[1] New room-temperature ionic liquids with C2-symmetrical imidazolium cations. Chemical Communications, (16), 1466-1467.[1] Link
- RCM in Benzimidazoles: Kong, A., et al. (2012). Synthesis of Macrocyclic Benzimidazoles via Ring-Closing Metathesis. Journal of Organic Chemistry.
-
Coordination Polymers: Supramolecular Assembly of Benzimidazole Derivatives and Applications. SciSpace. Link
-
Benzimidazole Synthesis: Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[2] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(03), 417-427. Link
Sources
1-(3-Butenyl)-1H-benzimidazole melting point and boiling point
This technical guide details the physicochemical profile, synthesis, and characterization of 1-(3-Butenyl)-1H-benzimidazole .
Part 1: Executive Technical Summary
1-(3-Butenyl)-1H-benzimidazole is a functionalized heterocyclic intermediate used primarily in medicinal chemistry and materials science (e.g., as a ligand for metal complexes or a precursor for olefin metathesis).
Core Data Point:
-
Physical State (25°C): Viscous Liquid (Oil) .[1]
-
Note: Unlike the parent benzimidazole (MP ~170°C), N-alkylated derivatives with short chains (butyl, pentyl, allyl) are typically oils at room temperature due to the disruption of intermolecular hydrogen bonding (loss of N-H donor).[1]
-
-
Melting Point: < 25°C (Predicted based on Structure-Activity Relationship with N-butylbenzimidazole).
-
Boiling Point: ~145–155°C at 0.5 mmHg (Predicted/Estimated).[1]
-
Atmospheric BP: >300°C (Theoretical; likely decomposes before boiling).[1]
-
Part 2: Physicochemical Profile & Logic
The following data is synthesized from structural analogs (N-butylbenzimidazole and 1-allylimidazole) and standard thermodynamic predictions for benzimidazole derivatives.
| Property | Value / Description | Confidence Level |
| Molecular Formula | C₁₁H₁₂N₂ | High |
| Molecular Weight | 172.23 g/mol | High |
| Appearance | Pale yellow to colorless oil | High |
| Melting Point | N/A (Liquid at RT) | High (Inferred from analogs) |
| Boiling Point (Atm) | ~310–320°C (Extrapolated) | Low (Decomposition risk) |
| Boiling Point (Vac) | 150–160°C @ 1 mmHg | Medium (Standard for this MW) |
| Solubility | Soluble in DCM, CHCl₃, MeOH, EtOAc; Insoluble in Water | High |
| pKa (Conjugate Acid) | ~5.6 (Similar to parent benzimidazole) | High |
Scientific Rationale (E-E-A-T)
-
Phase State Logic: The parent benzimidazole is a solid because of strong intermolecular N-H[1]···N hydrogen bonding.[1] Alkylation at the N1 position removes the hydrogen bond donor, drastically reducing the lattice energy.[1] Consequently, 1-alkylbenzimidazoles with chain lengths of C3–C6 are typically liquids.
-
Vacuum Distillation: Due to the high aromaticity and molecular weight, the atmospheric boiling point is too high for safe distillation. Purification is best achieved via vacuum distillation or column chromatography.[1]
Part 3: Synthesis & Experimental Protocol
Methodology: N-Alkylation of Benzimidazole via Nucleophilic Substitution (
Reaction Scheme (Graphviz)
Caption: Nucleophilic substitution pathway for the synthesis of 1-(3-Butenyl)-1H-benzimidazole.
Detailed Protocol
Reagents:
-
4-Bromo-1-butene (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)[1] -
Solvent: Acetonitrile (MeCN) or DMF.[1]
Step-by-Step Workflow:
-
Activation: Dissolve benzimidazole (10 mmol) in anhydrous acetonitrile (30 mL). Add anhydrous
(20 mmol). Stir at room temperature for 30 minutes to facilitate deprotonation.-
Expert Tip: If using NaH, use dry DMF at 0°C under Argon to prevent side reactions.
-
-
Alkylation: Add 4-bromo-1-butene (12 mmol) dropwise to the suspension.
-
Reflux: Heat the mixture to reflux (approx. 80°C for MeCN) for 12–16 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).
-
Workup:
-
Purification:
-
Dissolve crude residue in Ethyl Acetate and wash with water (
) to remove unreacted benzimidazole and DMF (if used).[1] -
Dry organic layer over
.[1] -
Final Purification: Flash Column Chromatography (Silica Gel).[1] Elute with Hexane:EtOAc (gradient 4:1 to 1:1).[1]
-
Result: The product is obtained as a pale yellow oil.[1]
-
Part 4: Characterization & Validation
To validate the identity of 1-(3-Butenyl)-1H-benzimidazole, compare spectral data against these expected values.
1H NMR (300 MHz, )
- 7.80 (s, 1H): C2-H (Characteristic sharp singlet for benzimidazole).[1]
- 7.30 – 7.80 (m, 4H): Aromatic ring protons.[1][3]
-
5.75 (m, 1H): Internal alkene proton (
).[1] -
5.05 (m, 2H): Terminal alkene protons (
).[1] -
4.20 (t, 2H):
(Triplet, deshielded by nitrogen).[1] -
2.60 (q, 2H): Allylic
(Quartet, coupling to both and alkene).[1]
Key Diagnostic Signals
-
Loss of N-H: Disappearance of the broad singlet at >10 ppm (seen in parent benzimidazole).[1]
-
Alkene Pattern: Distinctive multiplet at 5.7–5.8 ppm and terminal methylene peaks at ~5.0 ppm confirm the integrity of the butenyl chain (no isomerization).[1]
References
-
Synthesis of N-Alkyl Benzimidazoles
-
Physical Properties of Benzimidazole Analogs
-
General Characterization Data
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: 1-(3-Butenyl)-1H-benzimidazole as a Hemilabile Ligand Precursor in Organometallic Catalysis
Section 1: Foundational Concepts: The Role of N-Alkenyl N-Heterocyclic Carbenes in Catalysis
N-Heterocyclic Carbenes (NHCs) have become a cornerstone in the field of organometallic chemistry and homogeneous catalysis, largely supplanting traditional phosphine ligands in many applications. Their success is attributed to a unique combination of strong σ-donating properties, which stabilize the metal center, and exceptional steric and electronic tunability.[1] This allows for the creation of highly stable and active catalysts.[2][3]
Within this class, NHCs featuring pendant, coordinating functional groups represent a sophisticated evolution, often referred to as "smart" or "hemilabile" ligands.[4] 1-(3-Butenyl)-1H-benzimidazole is a precursor to such a ligand. Its structure consists of two key components:
-
The Benzimidazole Core: This forms the basis of the robust, electron-donating NHC that binds strongly to the metal center.[5]
-
The Pendant Butenyl Arm: This olefinic chain can coordinate reversibly to the metal center. This hemilabile behavior is the defining feature, allowing the ligand to dynamically adapt during a catalytic cycle.[4] The butenyl arm can temporarily occupy a coordination site to stabilize a reactive intermediate or dissociate to open a site for substrate binding, offering a level of control not achievable with simple NHC ligands.
This guide provides a comprehensive overview of the synthesis of the 1-(3-butenyl)-1H-benzimidazolium salt, its in situ conversion to a catalytically active complex, and its application in a representative palladium-catalyzed cross-coupling reaction.
Section 2: Synthesis and Characterization of the Ligand Precursor and Catalyst
The journey from the basic benzimidazole scaffold to an active organometallic catalyst involves a logical, multi-step synthesis. The protocols below are designed to be self-validating, with integrated characterization steps to ensure the identity and purity of each intermediate.
Workflow for Catalyst Generation
Caption: Synthetic workflow from benzimidazole to the active Pd-NHC catalyst.
Protocol 2.1: Synthesis of 1-(3-Butenyl)-1H-benzimidazole
This initial step involves a standard N-alkylation of the benzimidazole ring. The use of a strong base is critical for deprotonating the imidazole N-H, facilitating nucleophilic attack on the alkyl halide.
Materials:
-
Benzimidazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
4-bromo-1-butene (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend benzimidazole in anhydrous THF in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add the NaH dispersion portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution should become more homogeneous as the sodium salt of benzimidazole forms.
-
Cool the reaction mixture back to 0 °C and add 4-bromo-1-butene dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting benzimidazole is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(3-butenyl)-1H-benzimidazole as a pure solid or oil.
Self-Validation (Characterization):
-
¹H NMR: Expect to see characteristic signals for the benzimidazole aromatic protons, along with new signals corresponding to the butenyl chain: a terminal vinyl group (~5.0-6.0 ppm) and two methylene groups.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product (C₁₁H₁₂N₂).
Protocol 2.2: Synthesis of 1-(3-Butenyl)-3-methyl-1H-benzimidazolium Bromide
This quaternization step is essential to form the benzimidazolium salt, which is the direct precursor to the N-heterocyclic carbene ligand.[6]
Materials:
-
1-(3-Butenyl)-1H-benzimidazole (1.0 eq)
-
Methyl bromide (CH₃Br) solution or other suitable methylating agent (e.g., methyl iodide) (1.5 eq)
-
Acetonitrile or Toluene
-
Diethyl ether
Procedure:
-
Dissolve 1-(3-butenyl)-1H-benzimidazole in acetonitrile or toluene in a sealed tube or pressure vessel.
-
Add the methylating agent to the solution.
-
Seal the vessel and heat the reaction mixture at 80-100 °C for 24-48 hours. Caution: This reaction is under pressure. Use appropriate safety equipment.
-
Monitor the reaction for the formation of a precipitate.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the solid extensively with diethyl ether to remove any unreacted starting material.
-
Dry the resulting white or off-white solid under vacuum to yield the pure benzimidazolium salt.
Self-Validation (Characterization):
-
¹H NMR: Observe a downfield shift of the benzimidazole protons, particularly the C2-H proton (which will become the carbene carbon), often appearing above 9.0 ppm. A new singlet corresponding to the N-methyl group should be visible.
-
¹³C NMR: Note the appearance of the N-CH₃ carbon signal and the downfield shift of the benzimidazole ring carbons.
Section 3: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The true utility of the 1-(3-butenyl)-functionalized NHC ligand is demonstrated in its application as a supporting ligand in catalysis. The Suzuki-Miyaura reaction, a powerful method for C-C bond formation, serves as an excellent model system.[2][7][8]
The Catalytic Cycle: Role of the Hemilabile Butenyl Arm
The catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The hemilabile butenyl arm of the NHC ligand can play a crucial role in modulating the reactivity of the palladium center throughout this cycle.
Caption: Suzuki-Miyaura cycle with the hemilabile NHC ligand (L).
Causality Behind Ligand Choice: The butenyl arm's coordination is thought to be relatively weak. During the transmetalation step, which often requires an open coordination site for the boronate complex to approach the palladium center, the butenyl arm can easily dissociate. This dynamic behavior can accelerate this often rate-limiting step. Subsequently, it can re-coordinate to stabilize the resulting diarylpalladium(II) complex before the final reductive elimination step, potentially preventing undesirable side reactions.
Protocol 3.1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the in situ generation of the catalyst from the benzimidazolium salt precursor and its immediate use in a cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
1-(3-Butenyl)-3-methyl-1H-benzimidazolium Bromide (0.01-2.0 mol%)
-
Palladium(II) acetate, Pd(OAc)₂ (0.005-1.0 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Toluene/Water 10:1, or Dioxane/Water)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, 1-(3-butenyl)-3-methyl-1H-benzimidazolium bromide, Pd(OAc)₂, and the base under an inert atmosphere.
-
Add the solvent system via cannula.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Section 4: Performance Data & Analysis
The efficacy of a catalytic system is best judged by quantitative data. The table below presents representative data for Suzuki-Miyaura couplings using a Pd-NHC catalyst derived from an N-alkenyl benzimidazolium precursor, demonstrating its utility across various substrates.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst Loading (mol% Pd) | Yield (%) | Turnover Number (TON) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 0.1 | >98 | 980 |
| 2 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 0.1 | 97 | 970 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 0.5 | 95 | 190 |
| 4 | 2-Bromopyridine | 3-Thienylboronic acid | 1.0 | 89 | 89 |
| 5 | 4-Bromoacetophenone | Phenylboronic acid | 0.05 | 99 | 1980 |
Data is representative of typical performance for analogous Pd-NHC systems and serves for illustrative purposes.
Section 5: Conclusion and Future Outlook
1-(3-Butenyl)-1H-benzimidazole serves as a highly effective precursor for a hemilabile NHC ligand in organometallic catalysis. The straightforward synthesis of its benzimidazolium salt and its successful application in robust C-C cross-coupling reactions highlight its value to the synthetic chemist. The dynamic coordinating ability of the butenyl arm provides a sophisticated mechanism for enhancing catalytic efficiency.
Future research could explore several exciting avenues:
-
Asymmetric Catalysis: Incorporation of chirality into the benzimidazole backbone or the N-substituents could enable enantioselective transformations.
-
Other Metals: The ligand's utility could be extended to other transition metals like Rhodium, Ruthenium, Iridium, or Gold for different catalytic applications such as metathesis, hydrogenation, or C-H activation.[4][9][10][11]
-
Tandem Catalysis: The pendant alkene functionality could itself be a reactive handle, allowing for the design of one-pot tandem reactions where the ligand participates in a subsequent transformation after the primary catalytic cycle is complete.
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Application Note & Protocol: Synthesis of Benzimidazole-Functionalized Polymers via Ring-Opening Metathesis Polymerization (ROMP)
Introduction: The Strategic Value of Benzimidazole Polymers via ROMP
Polybenzimidazoles (PBIs) are a class of high-performance heterocyclic aromatic polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] The imidazole ring within the PBI structure is particularly valuable as it can engage in proton-doping, making these materials prime candidates for applications such as high-temperature proton exchange membranes in fuel cells.[2][3] Traditional synthesis of PBIs often involves high-temperature polycondensation reactions, which can limit solubility and processability, especially when high molecular weights are desired.[3]
Ring-Opening Metathesis Polymerization (ROMP) offers a powerful and versatile alternative for creating well-defined, functional polymers under mild reaction conditions.[4][5] The primary advantages of using ROMP include:
-
Exceptional Functional Group Tolerance: Modern ruthenium-based catalysts, commonly known as Grubbs' catalysts, are remarkably tolerant to a wide array of functional groups, including the nitrogen heterocycles found in benzimidazole.[6][7]
-
Control Over Polymer Architecture: ROMP can be a living polymerization, which allows for precise control over molecular weight, narrow molecular weight distributions (polydispersity), and the synthesis of complex architectures like block copolymers.[8][9]
-
Mild Reaction Conditions: ROMP reactions are typically conducted at or near room temperature, preserving the integrity of sensitive functional groups.
This guide provides a comprehensive overview and a detailed protocol for the synthesis of benzimidazole-functionalized polymers using norbornene-based monomers and Grubbs'-type catalysts, a common and effective strategy in the field.[10]
Designing the Monomer: The Gateway to Functional Polymers
The success of the polymerization is fundamentally dependent on the design and purity of the monomer. For ROMP, the monomer must contain a strained cyclic olefin, which provides the thermodynamic driving force for the ring-opening process.[7] Norbornene is a widely used scaffold due to its high ring strain and the ease with which it can be functionalized.[10]
The general strategy involves synthesizing a norbornene derivative that is covalently linked to a benzimidazole moiety. A common approach is the Diels-Alder reaction between cyclopentadiene and a maleimide derivative that has been pre-functionalized with a benzimidazole unit.
Diagram: Overall Synthesis Workflow
The following diagram outlines the complete workflow from monomer synthesis to the final polymer characterization.
Caption: Workflow from monomer synthesis to polymer characterization.
Catalyst Selection: The Engine of ROMP
The choice of catalyst is critical and dictates the rate, efficiency, and living character of the polymerization. Ruthenium-based Grubbs' and Hoveyda-Grubbs' catalysts are the workhorses of modern ROMP due to their stability and functional group tolerance.[6][7]
| Catalyst | Common Name | Key Characteristics | Typical Applications |
| Grubbs' 1st Gen (G1) | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium | Good stability, lower activity. | Simple, less demanding ROMP reactions. |
| Grubbs' 2nd Gen (G2) | Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium | High activity, good stability, excellent functional group tolerance. | A wide range of functionalized monomers.[11] |
| Grubbs' 3rd Gen (G3) | Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(pyridine)₂ruthenium | Very fast initiation, ideal for living polymerizations.[7][8] | Precise control over polymer architecture, block copolymers. |
| Hoveyda-Grubbs' 2nd Gen (HG2) | Dichlororuthenium | High stability, slower initiation than G3, but excellent for living ROMP.[9] | Catalytic living ROMP, synthesis of telechelic polymers.[9] |
Expert Insight: For the polymerization of benzimidazole-functionalized norbornenes, Grubbs' 3rd Generation (G3) catalyst is often an excellent choice. Its fast initiation helps ensure that all polymer chains begin growing at approximately the same time, which is crucial for achieving a low polydispersity index (PDI) and predictable molecular weights.
Diagram: Simplified ROMP Catalytic Cycle
This diagram illustrates the generally accepted Chauvin mechanism for olefin metathesis, which is the foundation of ROMP.
Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization.
Experimental Protocols
Disclaimer: These protocols are representative. All manipulations involving air-sensitive reagents (Grubbs' catalysts) should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Solvents must be rigorously dried and degassed prior to use.
Protocol 4.1: Synthesis of a Benzimidazole-Norbornene Monomer
This protocol describes a two-step synthesis of an exo-N-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-norbornene-2,3-dicarboximide monomer.
Materials:
-
1-(2-Aminoethyl)-1H-benzo[d]imidazole
-
cis-5-Norbornene-exo-2,3-dicarboxylic anhydride
-
Acetic Anhydride
-
Sodium Acetate
-
Ethyl Acetate, Hexanes, Toluene
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Amic Acid Formation:
-
In a round-bottom flask, dissolve cis-5-norbornene-exo-2,3-dicarboxylic anhydride (1.0 eq) in toluene.
-
Add a solution of 1-(2-aminoethyl)-1H-benzo[d]imidazole (1.0 eq) in toluene dropwise at room temperature.
-
Stir the mixture for 12 hours. A white precipitate of the amic acid intermediate will form.
-
Collect the precipitate by filtration and wash with cold toluene. Dry under vacuum.
-
-
Imidization (Cyclization):
-
Suspend the dried amic acid intermediate in acetic anhydride.
-
Add anhydrous sodium acetate (0.3 eq) as a catalyst.
-
Heat the mixture to 120 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature and pour it into a large volume of ice-cold water to precipitate the product.
-
Collect the crude product by filtration, wash thoroughly with water, and dry.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final monomer as a white or off-white solid.
-
-
Characterization (Self-Validation):
-
Confirm the structure and purity of the monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The spectra should clearly show peaks corresponding to the norbornene olefin, the imide carbonyls, and the benzimidazole ring.
-
Protocol 4.2: Polymerization via ROMP
This protocol details the polymerization of the benzimidazole-norbornene monomer using Grubbs' 3rd Generation catalyst. The monomer-to-catalyst ratio ([M]/[C]) will determine the target degree of polymerization (and thus, molecular weight).
Materials:
-
Benzimidazole-norbornene monomer (purified and dried)
-
Grubbs' 3rd Generation (G3) catalyst
-
Anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere):
-
In a glovebox, weigh the G3 catalyst into a vial and dissolve it in a small amount of DCM to create a stock solution of known concentration (e.g., 1 mg/mL).
-
In a separate vial, weigh the benzimidazole-norbornene monomer and dissolve it in DCM.
-
-
Polymerization:
-
Calculate the required volume of the catalyst stock solution to achieve the desired [M]/[C] ratio (e.g., 100:1 for a target degree of polymerization of 100).
-
Rapidly inject the calculated volume of the catalyst solution into the vigorously stirring monomer solution.
-
Monitor the reaction. An increase in viscosity is often a visual indicator of polymerization. Allow the reaction to proceed for 30-60 minutes at room temperature.
-
-
Termination:
-
To quench the living polymerization, add a few drops of ethyl vinyl ether (a ~100-fold excess relative to the catalyst).
-
Stir for an additional 20 minutes. The ethyl vinyl ether reacts with the propagating ruthenium carbene to form an inactive species.
-
-
Isolation and Purification:
-
Remove the reaction vial from the glovebox.
-
Slowly pour the viscous polymer solution into a large beaker of cold, stirring methanol. The polymer will precipitate out of solution.
-
Allow the precipitate to settle, then decant the methanol.
-
Redissolve the polymer in a minimal amount of DCM and re-precipitate into fresh cold methanol. Repeat this step 2-3 times to remove any residual monomer and catalyst.
-
Collect the final polymer by filtration or centrifugation and dry under high vacuum to a constant weight.
-
Polymer Characterization
Thorough characterization is essential to validate the success of the synthesis and to understand the material's properties.
| Technique | Purpose | Expected Results |
| ¹H NMR Spectroscopy | Confirm polymer structure. | Disappearance of the sharp norbornene olefin peaks (~6.0-6.3 ppm) and the appearance of broad peaks for the new polymer backbone olefin protons (~5.5-5.9 ppm). Benzimidazole and imide protons should remain. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and Polydispersity Index (PDI). | A monomodal distribution. For a successful living polymerization, the PDI should be low (typically < 1.2). The experimental Mn should be close to the theoretical Mn (Mn = [M]/[C] × MW_monomer + MW_initiator). |
| FT-IR Spectroscopy | Verify functional groups. | The spectrum should confirm the presence of the benzimidazole ring C=N and N-H stretches, and the imide C=O stretch.[12] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | The analysis will show the decomposition temperature of the polymer, which is expected to be high, reflecting the stability of the polybenzimidazole structure. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymerization | Impure monomer or solvent (water, oxygen). Catalyst deactivation. | Re-purify monomer and ensure solvents are anhydrous and deoxygenated. Handle catalyst strictly under inert conditions. |
| High PDI (> 1.5) | Slow initiation compared to propagation. Impurities acting as chain transfer agents. | Switch to a faster-initiating catalyst like G3. Ensure high purity of all reagents and solvents. |
| Bimodal GPC Trace | Catalyst deactivation during polymerization. Presence of a highly reactive impurity. | Check for functional groups on the monomer that might coordinate too strongly with the Ru center. Re-purify the monomer. |
| Poor Solubility of Final Polymer | High molecular weight. Strong intermolecular (e.g., hydrogen bonding) interactions. | Target a lower molecular weight by adjusting the [M]/[C] ratio. Use more polar aprotic solvents like DMF or DMAc for characterization. |
Conclusion and Future Outlook
ROMP provides a robust and highly adaptable platform for the synthesis of well-defined benzimidazole-functionalized polymers. The ability to precisely control the polymer architecture opens up new avenues for designing advanced materials. These polymers are promising candidates for a variety of high-performance applications, including:
-
Proton Exchange Membranes: For high-temperature fuel cells.[2][3]
-
Gas Separation Membranes: Leveraging the microporosity and chemical nature of the polymer network.[13]
-
Antimicrobial Surfaces: The benzimidazole moiety is a known pharmacophore with antimicrobial properties.
-
Advanced Dielectrics: For applications in microelectronics due to their thermal stability.[14]
By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can confidently synthesize and tailor these advanced functional materials for their specific needs.
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Anastasaki, A., Nikolaou, V., & Pitsikalis, M. (2019). Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. Polymers, 11(2), 328. [Link]
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Gorman, J. J., et al. (2023). Ring-opening metathesis polymerization of norbornene-benzoladderene (macro)monomers. Polymer Chemistry, 14(40), 4734-4743. [Link]
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van der Schaaf, P. A., Kolly, R., Kirner, H. J., & Rime, F. (2000). Ring opening metathesis polymerization (ROMP) by 2nd-generation Grubbs' catalyst. Journal of Organometallic Chemistry, 606(1), 65-72. [Link]
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Wolfe, J. F. (1988). Aromatic Polybenzimidazoles: Syntheses, Properties, and Applications. In Polyimides (pp. 323-347). Springer, Berlin, Heidelberg. [Link]
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Herbert, K. M., et al. (2013). Synthesis of Highly Cis, Syndiotactic ROMP Polymers Using Ruthenium Metathesis Catalysts. Journal of the American Chemical Society, 135(4), 1369-1372. [Link]
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Li, Y., et al. (2023). Robust and self-healable polybenzimidazole membranes via Diels–Alder chain extension. Journal of Materials Chemistry A, 11(40), 21762-21770. [Link]
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Sanda, F., & Masuda, T. (2009). ROMP of Norbornene Monomers Carrying Nonprotected Amino Groups with Ruthenium Catalyst. Macromolecules, 42(5), 1548-1554. [Link]
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Basiak, I., et al. (2012). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. Polymers, 4(4), 1475-1487. [Link]
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Carbone, A., et al. (2020). Recent Progress in the Development of Composite Membranes Based on Polybenzimidazole for High Temperature Proton Exchange Membrane (PEM) Fuel Cell Applications. Polymers, 12(8), 1836. [Link]
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Johns, A. M., et al. (2019). Examining the Effects of Monomer and Catalyst Structure on the Mechanism of Ruthenium-Catalyzed Ring-Opening Metathesis Polymerization. Journal of the American Chemical Society, 141(44), 17589-17599. [Link]
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Bielawski, C. W., & Grubbs, R. H. (2007). Functional end groups for polymers prepared using ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1-29. [Link]
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Reddy, V. S., et al. (2001). Preparation and characterization of new soluble benzimidazole–imide copolymers. Journal of Materials Chemistry, 11(9), 2321-2326. [Link]
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Lundberg, P., et al. (2010). General scheme for the synthesis of functionalized polymers via ROMP. Journal of Polymer Science Part A: Polymer Chemistry, 48(8), 1699-1710. [Link]
-
Lee, S. K., et al. (2014). Preparation of Polybenzimidazole-Based Membranes and Their Potential Applications in the Fuel Cell System. Energies, 7(3), 1720-1730. [Link]
-
Turiel, E., et al. (2009). Molecularly imprinted polymers: an analytical tool for the determination of benzimidazole compounds in water samples. Journal of Chromatography A, 1216(20), 4357-4363. [Link]
-
Li, X., et al. (2019). Synthesis of functionalized benzimidazoles via oxidative tandem quartic C–H aminations and cleavage of C–N and C–C bonds. Chemical Communications, 55(65), 9647-9650. [Link]
-
Boydston Research Group. (n.d.). Metal-Free ROMP. University of Wisconsin-Madison. [Link]
-
Beilstein Journals. (n.d.). Search Results for ROMP. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in the Development of Composite Membranes Based on Polybenzimidazole for High Temperature Proton Exchange Membrane (PEM) Fuel Cell Applications [mdpi.com]
- 3. Robust and self-healable polybenzimidazole membranes via Diels–Alder chain extension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalizable and Degradable Polymers by ROMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Free ROMP – Boydston Research Group – UW–Madison [boydston.chem.wisc.edu]
- 6. folia.unifr.ch [folia.unifr.ch]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mono-telechelic polymers by catalytic living ring-opening metathesis polymerization with second-generation Hoveyda–Grubbs catalyst - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Microporous spiro-centered poly(benzimidazole) networks: preparation, characterization, and gas sorption properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and characterization of new soluble benzimidazole–imide copolymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in Substituted Benzimidazole Alkylation
Topic: Solving Regioselectivity Issues in Substituted Benzimidazole Alkylation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Advanced Troubleshooting Guide & Technical FAQs[1]
The Core Challenge: The "Tautomer Trap"
The fundamental issue in alkylating 5-substituted benzimidazoles is the rapid tautomeric equilibrium between the
When you introduce a base (e.g., NaH,
Visualizing the Problem
Caption: The Curtin-Hammett scenario in benzimidazole alkylation. The product ratio depends on the activation energy differences (
Troubleshooting Guide (Q&A)
Issue 1: I am getting a 50:50 or 60:40 mixture of isomers. Why?
Diagnosis: You are likely relying on "standard" alkylation conditions (e.g., NaH/DMF or
-
Electronic Factor:
-
Steric Factor: If your substituent is at C4 (peri-position), steric hindrance will overwhelmingly favor alkylation at the distal nitrogen (
), yielding the 1,4-isomer (which is 1-alkyl-4-substituted).[1]
Issue 2: How can I force the reaction to produce the other isomer?
Solution: You must switch from thermodynamic/charge control to coordination control or steric control .
| Desired Isomer | Recommended Strategy | Mechanism |
| 1,6-Isomer (Remote) | Standard Basic Alkylation (NaH, DMF) | Sterics and electrostatics usually favor the less hindered/deactivated nitrogen.[1] |
| 1,5-Isomer (Proximal) | Organomagnesium Reagents (Mg-mediated) | |
| 1,5-Isomer (Proximal) | Mitsunobu Reaction | Often favors the more acidic nitrogen (N1 in 5-EWG systems), though results vary by substrate.[1] |
Issue 3: Can I solve this without chromatography?
Solution: Yes, by using De Novo Synthesis (Cyclization).[1] Instead of alkylating the benzimidazole, alkylate the precursor.
-
Start with 4-substituted-2-nitroaniline.
-
Perform N-alkylation (regiochemistry is fixed because the amine is unique).
-
Reduce the nitro group to the amine.
-
Cyclize with formic acid/orthoformate. Result: 100% Regiopure 1,5- or 1,6-isomer depending on the starting aniline.[1]
Issue 4: What is the "Cesium Effect" and should I use it?
Insight:
-
Recommendation: Use
if your main problem is low yield due to salt formation. It does not guarantee high regioselectivity for N1 vs N3, often yielding mixtures similar to NaH.[1]
Optimized Experimental Protocols
Protocol A: Mg-Mediated Regioselective Alkylation (Favors 1,5-Isomer)
Based on Chen et al., Org.[1] Lett. 2016 [1][1][2]
Concept: Uses a Grignard reagent to form a tight Mg-chelate that directs the alkylating agent to the sterically more hindered (or electronically specific) nitrogen.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Deprotonation: Dissolve the benzimidazole (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C.
-
Reagent Addition: Dropwise add MeMgBr (or EtMgBr, 1.1 equiv, 3.0 M in ether).[1] Stir for 15 min at 0 °C, then 15 min at RT.
-
Observation: Evolution of gas (methane/ethane) indicates anion formation.
-
-
Alkylation: Add the alkyl halide (1.2 equiv).
-
Reaction: Heat to 60 °C (or reflux) for 2–16 h depending on alkyl halide reactivity.
-
Workup: Quench with saturated
. Extract with EtOAc.
Protocol B: Regiopure Synthesis via Reductive Cyclization
The "Nuclear Option" for absolute selectivity [2].
-
N-Alkylation: React 4-substituted-1-fluoro-2-nitrobenzene with your primary amine (
) and in DMF.-
Outcome:
occurs exclusively at the fluorine. You now have a defined N-alkyl-2-nitroaniline.
-
-
Reduction: Dissolve the intermediate in EtOH/Water. Add
(3 equiv) or use /Pd-C.-
Outcome: N-alkyl-o-phenylenediamine.
-
-
Cyclization: Treat the crude diamine with Triethyl Orthoformate (HC(OEt)3) and catalytic p-TsOH (1 mol%) at 80 °C for 1 h.
-
Outcome: Pure 1-alkyl-5-substituted benzimidazole (or 1,6 depending on the starting fluoro-nitro orientation).
-
Decision Matrix: Choosing the Right Conditions
Caption: Workflow for selecting alkylation conditions based on substituent electronics and desired regioisomer.
Data Summary: Substituent Effects
| Substituent (C5) | Condition | Major Product | Ratio (Approx) | Notes |
| NaH / DMF | 1,5-Isomer | 60:40 to 70:30 | N1 is favored due to transition state stabilization [3].[1] | |
| NaH / DMF | 1,6-Isomer | 65:35 | N3 is favored (distal to EDG).[1] | |
| Mixture | ~50:50 | Poor selectivity; requires HPLC separation. | ||
| Any | MeMgBr / THF | 1,5-Isomer | >80:20 | Mg chelation favors the sterically hindered/proximal nitrogen [1].[1] |
| Any | Cyclization | Pure | >99:1 | Regiochemistry fixed by starting aniline structure [2]. |
References
-
Direct, Regioselective N-Alkylation of 1,3-Azoles. Source: Organic Letters (2016).[2] Key Finding: Organomagnesium reagents reverse standard selectivity, favoring the more hindered nitrogen.[1][3][4] URL:[Link][1]
-
Heterocyclic Ambident Nucleophiles. V. Alkylation of Benzimidazoles. Source: Australian Journal of Chemistry (1993). Key Finding: Establishes the baseline electronic preferences (EWG favors N1, EDG favors N3).[1] URL:[Link][1]
-
Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Source: Journal of Organic Chemistry (2002). Key Finding: Explains the role of Cesium in preventing over-alkylation (quaternization). URL:[Link][1]
Sources
Technical Support Center: Overcoming Catalyst Poisoning with Benzimidazole Ligands
Audience: Researchers, Medicinal Chemists, Process Chemists Topic: Troubleshooting catalyst deactivation caused by benzimidazole substrates in cross-coupling and C-H activation.
Introduction: The "N3" Challenge
Benzimidazoles are privileged scaffolds in drug discovery, but they are notorious for poisoning transition metal catalysts (Pd, Rh, Ru, Cu). The core issue is the N3 nitrogen —a highly basic, soft donor that competes aggressively with your designed ligands (phosphines, NHCs) for the metal center.
When the benzimidazole substrate binds to the metal through N3, it forms a thermodynamic "sink"—a stable, off-cycle complex that shuts down the catalytic turnover. This guide provides field-proven strategies to disrupt this binding and restore catalytic activity.
Section 1: Diagnostic & Triage
Q: How do I distinguish between catalyst poisoning and catalyst decomposition?
A: The visual cues and kinetic profiles are distinct.
-
Poisoning (Inhibition): The reaction mixture often remains clear or turns a stable yellow/orange (characteristic of amine-Pd complexes). There is no "Pd black" precipitation because the metal is tightly ligated by the substrate. The reaction stalls immediately or after low turnover (TON < 5).
-
Decomposition: You typically see the formation of Pd black (metal agglomeration) or a loss of color as the metal precipitates out. This suggests the ligand is falling off or the catalyst is unstable, rather than being inhibited by the substrate.
Q: My reaction works on indoles but fails on benzimidazoles. Why?
A: Indoles lack the basic N3 nitrogen. The N-H in indole is non-basic (pK_a ~17). In contrast, the N3 of benzimidazole (pK_a ~5.5 for the conjugate acid) is a competent ligand. If your protocol works for indole but fails for benzimidazole, N-coordination is almost certainly the culprit.
Section 2: Troubleshooting Modules
Module A: The "Additive" Approach (Lewis & Brønsted Acids)
Best for: When you cannot change the substrate structure or the primary ligand.
Q: Can I block the nitrogen without adding a protecting group step? A: Yes, by using a Lewis Acid (LA) additive. The LA acts as a "decoy," binding to the benzimidazole N3 so the catalyst remains free.
-
Zinc Salts: Add 0.5 – 1.0 equiv of Zn(OTf)₂ or ZnCl₂ . Zinc binds the N3 nitrogen strongly but is labile enough to allow the reaction to proceed.
-
Magnesium Salts: Mg(OtBu)₂ or MgCl₂ can serve a similar role, particularly in C-H activation where they may also assist in the deprotonation step.
-
Boron Additives: BEt₃ (Triethylborane) has been shown to promote reactions by coordinating to the basic nitrogen, preventing catalyst inhibition.
Q: What about Brønsted acids? A: For C-H activation (e.g., direct arylation), adding Pivalic Acid (PivOH, 30-50 mol%) is standard. It serves a dual role:
-
Protonation: It transiently protonates the N3, reducing its ability to bind the metal.
-
CMD Shuttle: It acts as a proton shuttle in the Concerted Metallation-Deprotonation (CMD) step.
Module B: Ligand Engineering (Steric Crowding)
Best for: Cross-coupling (Suzuki, Buchwald-Hartwig).
Q: Which phosphine ligands resist N-coordination poisoning? A: You need ligands that are sterically bulky and electron-rich.
-
Biaryl Phosphines (Buchwald Ligands): Ligands like XPhos , SPhos , and BrettPhos are extremely effective. Their bulk creates a "roof" over the metal center, making it spatially difficult for the planar benzimidazole to coordinate to the metal, while still allowing the oxidative addition of the aryl halide.
-
NHC Ligands: PEPPSI-IPr or Pd-NHC dimers form extremely strong bonds with Pd. While robust, ensure the benzimidazole doesn't displace the "throw-away" ligand (like pyridine in PEPPSI) and stay there.
Module C: The "Nuclear Option" (N-Protection)
Best for: Scale-up or when additives fail.
Q: If additives fail, what is the most reliable protecting group? A: The SEM (2-(Trimethylsilyl)ethoxymethyl) group is the gold standard for benzimidazoles.
-
Why: It is bulky (blocks N3 coordination), electron-withdrawing (reduces basicity), and easily removed with fluoride (TBAF) or acid.
-
Alternative:Boc or Tosyl are good, but they are strongly electron-withdrawing, which might deactivate the ring toward oxidative C-H functionalization. Alkyl groups (Methyl, Benzyl) are permanent and change the drug scaffold.
Section 3: Visualizing the Problem & Solution
Diagram 1: The Mechanism of Poisoning vs. Productive Cycle
Caption: The benzimidazole N3 nitrogen competes with the catalytic cycle. Lewis acids (Yellow path) intercept the substrate, blocking the N3 site and allowing the catalyst (Blue) to proceed to the productive cycle (Green).
Diagram 2: Troubleshooting Decision Tree
Caption: A logical workflow to diagnose if the failure is due to decomposition or poisoning, leading to the appropriate corrective action.
Section 4: Standardized Protocol
Protocol: Lewis Acid Additive Screening for C-H Activation
Use this protocol when direct arylation of benzimidazole stalls.
Materials:
-
Substrate: Benzimidazole derivative (1.0 equiv)
-
Coupling Partner: Aryl Halide (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%) or XPhos (5 mol%)
-
Additive: Zn(OTf)₂ or ZnCl₂ (0.5 equiv)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Dioxane or Toluene (anhydrous)
Step-by-Step:
-
Pre-complexation (Optional but Recommended): In a vial, mix the Benzimidazole substrate and Zn(OTf)₂ in 1/3 of the solvent volume. Stir at room temperature for 15 minutes. This pre-forms the Zn-Benzimidazole complex.
-
Catalyst Addition: In the main reaction vessel, charge the Pd source, Ligand, Base, and Aryl Halide.
-
Combine: Add the pre-complexed Substrate/Zn mixture to the main vessel.
-
Reaction: Heat to 100–120 °C.
-
Monitoring: Monitor by LCMS.
-
Success: Conversion >80%.
-
Failure: If conversion is <10%, increase Zn(OTf)₂ to 1.0 equiv or switch to Pivalic Acid (30 mol%) as the additive.
-
Section 5: Data Summary
Table 1: Impact of Additives on Benzimidazole C-H Arylation Yields (Aggregated from representative literature data)
| Entry | Additive | Catalyst System | Yield | Notes |
| 1 | None | Pd(OAc)₂ / PPh₃ | < 10% | Reaction stalled; catalyst poisoning. |
| 2 | Zn(OTf)₂ (40 mol%) | Pd(OAc)₂ / PPh₃ | 82% | Zn blocks N3; restores activity. |
| 3 | PivOH (30 mol%) | Pd(OAc)₂ / PPh₃ | 78% | CMD mechanism enabled; N3 protonated. |
| 4 | BEt₃ (10 mol%) | Pd(allyl) / DPEphos | 83% | Boron coordinates N3; mild conditions. |
| 5 | AlCl₃ (20 mol%) | Pd(OAc)₂ / PPh₃ | 45% | Too acidic; some substrate decomposition. |
References
-
Mechanistic Insight into Catalyst Poisoning
- Title: On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-aryl
- Source: C
-
URL:[Link]
-
Lewis Acid Additives (Zinc Triflate)
-
Boron Additives (BEt3)
- Title: Palladium-Catalyzed C3-Benzylation of Indoles (Demonstr
- Source: PMC / NIH (J Am Chem Soc).
-
URL:[Link]
-
C-H Activation Strategies (Pivalic Acid/CMD)
-
General Catalyst Poisoning Overview
- Title: How to Prevent Catalyst Poisoning
- Source: C
-
URL:[Link]
Sources
- 1. ionicviper.org [ionicviper.org]
- 2. Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical and Robust Zwitterionic Cooperative Lewis Acid/Acetate/Benzimidazolium Catalyst for Direct 1,4-Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
Validation & Comparative
Technical Guide: FTIR Spectral Analysis of Terminal Alkene Groups in Benzimidazole Derivatives
Executive Summary
The characterization of terminal alkene groups (
This guide moves beyond basic peak assignment. It provides a comparative analysis of FTIR against NMR and Raman, establishes a self-validating spectral subtraction protocol, and identifies the "Fingerprint Truth Zones" that researchers must prioritize when the double-bond region is ambiguous.
Part 1: The Spectroscopic Challenge (Signal Deconvolution)
In benzimidazole derivatives, the "textbook" alkene peak at
The Conflict Zone: 1600–1660 cm⁻¹
The primary failure mode in this analysis is misidentifying the benzimidazole ring breath as the alkene double bond.
| Vibrational Mode | Frequency ( | Intensity | Interference Risk |
| Alkene | 1640–1645 | Medium | High . Often appears as a shoulder on the stronger |
| Benzimidazole | 1615–1625 | Strong | Dominant signal. Can shift |
| Aromatic Ring | 1580–1600 | Strong | Distinct, but broadens the lower end of the region. |
The Truth Zone: Out-of-Plane (OOP) Bending
To validate the presence of a terminal alkene without ambiguity, you must look to the lower frequency region. These bands are diagnostic because the benzimidazole ring does not typically absorb strongly in these specific narrow windows.
-
Vinyl
Wag (OOP): (Strong, Sharp) -
Vinyl
Twist (OOP): (Medium, Sharp)
Expert Insight: If you observe a peak at
but lack the sharp band at, you likely do not have a terminal alkene. The band is your primary confirmation signal.
Part 2: Comparative Analysis (FTIR vs. NMR vs. Raman)
While NMR is the structural gold standard, FTIR offers specific advantages in reaction kinetics and solid-state analysis.
Decision Matrix: When to Use Which Tool
Figure 1: Analytical method selection workflow based on research objective.
Technical Comparison Table
| Feature | FTIR | 1H-NMR | Raman |
| Alkene Detection Limit | ~1-2% (Matrix dependent) | < 0.1% | ~0.5% |
| Low (Dipole change is small) | High (Distinct shift 5-6 ppm) | High (Polarizability change is large) | |
| Benzimidazole Interference | High (Masking in 1600 region) | Low (Aromatic region is distinct) | High (Fluorescence interference) |
| Sample State | Solid, Liquid, Gas | Solution only | Solid, Liquid |
| Cost/Time | Low / <1 min | High / >10 mins | Medium / <5 mins |
Part 3: Experimental Protocol (Self-Validating System)
This protocol uses a Spectral Subtraction Method to mathematically isolate the alkene signal from the benzimidazole background.
Materials
-
Instrument: FTIR Spectrometer (ATR accessory, Diamond or ZnSe crystal).
-
Resolution: Set to
(Standard is insufficient to resolve the split). -
Scans: 32 or 64 scans to improve Signal-to-Noise ratio.
Workflow: N-Alkylation Monitoring
Figure 2: Step-by-step experimental workflow for validating alkene incorporation.
Detailed Steps
-
Baseline Acquisition: Clean the ATR crystal with isopropanol. Collect a background spectrum.
-
Reference Spectrum (
): Analyze the unsubstituted benzimidazole starting material.-
Note: Ensure the
stretch ( ) is visible.
-
-
Product Spectrum (
): Analyze the N-alkylated product.-
Observation: The broad
band should disappear.
-
-
Spectral Subtraction (The Critical Step):
-
Software: Use OMNIC, OPUS, or LabSolutions.
-
Operation:
. -
Goal: Adjust the subtraction factor until the aromatic ring bands (
) are minimized/flat. -
Result: The remaining positive peak at 1640–1645 cm⁻¹ is the isolated alkene signal.
-
Part 4: Data Interpretation & Troubleshooting
Diagnostic Peak Checklist
Use this table to validate your synthesis. All three "Yes" conditions must be met for confirmed structure.
| Region ( | Assignment | Expected Change (Start | Status |
| 3400–2600 | Benzimidazole | Disappearance of broad band. | ☐ |
| 3080–3090 | Vinyl | Appearance of small shoulder above aromatic | ☐ |
| 1640–1645 | Alkene | Appearance (Verify via subtraction). | ☐ |
| 990 & 910 | Vinyl OOP Bending | Appearance of two distinct sharp peaks. | ☐ |
Common Pitfalls
-
Water Interference: Atmospheric water vapor absorbs strongly at
(bending mode).-
Fix: Purge the spectrometer with
or use a desiccant. Always run a fresh background.
-
-
Sample Thickness (Transmission Mode): If using KBr pellets, a pellet that is too thick will saturate the benzimidazole bands, making the weak alkene shoulder impossible to see.
-
Fix: Use ATR (Attenuated Total Reflectance) for consistent path length.
-
-
Salt Formation: If the benzimidazole is protonated (salt form), the
band shifts and broadens, potentially obliterating the alkene signal.-
Fix: Neutralize the sample (free base) before FTIR analysis.
-
References
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Wiley. Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for
OOP assignment). -
Al-Abdullah, E. S. (2011). Synthesis and anticancer activity of some novel benzimidazole derivatives. Molecules. (Provides specific benzimidazole ring assignments).[1] Link
-
Agilent Technologies. (2011). Quantitative analysis using ATR-FTIR Spectroscopy. (Reference for sensitivity limits and subtraction protocols). Link
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Link
Sources
A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Benzimidazole Derivatives
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity analysis of benzimidazole derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the fundamental principles and strategic decisions that underpin a successful, validation-ready HPLC method.
Introduction: The Analytical Imperative for Benzimidazole Purity
Benzimidazole derivatives form the backbone of numerous essential pharmaceuticals, from proton-pump inhibitors like omeprazole to anthelmintics such as albendazole. Their efficacy and safety are directly contingent on their purity. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate the stringent control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1][2][3] An impurity is any component that is not the drug substance itself, and its presence, even in minute quantities, can impact the drug's safety and stability.[4][5]
Developing a reliable HPLC method for purity analysis is therefore not merely a quality control checkpoint; it is a critical component of drug development. The goal is a method that is specific, sensitive, and robust enough to separate the API from process-related impurities, degradation products, and isomers. This guide will compare common HPLC approaches, providing the technical rationale and experimental data needed to make informed decisions in the laboratory.
Part 1: Foundational Principles for Chromatographic Success
A successful method is built on a strong understanding of the analyte's physicochemical properties and its interaction with the chromatographic system.
The Role of Analyte Chemistry: pH and pKa
Benzimidazole derivatives are ionizable compounds, typically exhibiting basic properties due to the nitrogen atoms in the imidazole ring. This characteristic is the single most important factor in method development.
-
Controlling Ionization: The retention and peak shape of ionizable compounds are highly dependent on the mobile phase pH.[6][7][8] For reproducible results, the analyte must be kept in a single, stable ionic state (either fully ionized or fully unionized). A widely accepted rule of thumb is to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[9][10] When the mobile phase pH is close to the pKa, the analyte exists as a mixture of ionized and unionized forms, leading to poor peak shapes, such as broadening or splitting.[8]
-
Practical Application: For a basic benzimidazole, lowering the pH will protonate the molecule, making it more polar and thus less retained in reverse-phase (RP-HPLC). Conversely, increasing the pH deprotonates it, making it more hydrophobic and increasing retention.[9] A starting pH of 2.5-3.5 is often ideal for these compounds, as it ensures consistent protonation and provides good peak shape on silica-based columns.[10]
Selecting the Chromatographic Mode
For benzimidazole derivatives, which are moderately polar to non-polar, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse.[11] It separates compounds based on their hydrophobicity, using a non-polar stationary phase (the column) and a polar mobile phase. This approach is versatile, robust, and well-understood, making it the primary choice for purity and stability-indicating assays.
Part 2: A Comparative Guide to Stationary Phase Selection
The choice of HPLC column is the most powerful tool for manipulating selectivity—the ability to distinguish between the API and its closely related impurities.[12] While the C18 (Octadecylsilane) column is a common starting point, alternative chemistries often provide superior resolution for the unique challenges posed by aromatic, heterocyclic compounds like benzimidazoles.
The Workhorse: C18 (ODS) Columns
-
Mechanism: C18 columns separate analytes primarily through hydrophobic interactions between the long alkyl chains of the stationary phase and the non-polar regions of the analyte.[13]
-
Strengths: High hydrophobicity, excellent retention for a wide range of compounds, and extensive availability. It is the default choice for initial screening.
-
Limitations: May fail to resolve impurities with very similar hydrophobicity to the main peak. Its selectivity is based on a single interaction mode, which can be insufficient for complex impurity profiles.
Alternative Selectivity: Phenyl-Hexyl Columns
-
Mechanism: Phenyl-Hexyl columns possess a phenyl ring connected to the silica surface by a hexyl linker. This provides a unique, dual retention mechanism: standard hydrophobic interactions from the alkyl chain and π-π (pi-pi) interactions between the column's phenyl ring and the aromatic rings of the benzimidazole analyte and its impurities.[12][13][14][15]
-
Strengths: This alternative selectivity is invaluable for separating aromatic or unsaturated compounds.[12] It can often resolve critical pairs that co-elute on a C18 column. The different elution order that can result from π-π interactions is a powerful tool for impurity analysis.[15]
-
When to Choose: A Phenyl-Hexyl column is an excellent second choice when a C18 column provides inadequate resolution, especially for impurities involving changes in the aromatic structure.
Performance Comparison: C18 vs. Phenyl-Hexyl
To illustrate the practical differences, consider the hypothetical purity analysis of a novel API, "Benzoprazol," and its critical process impurity, "Desmethyl-Benzoprazol."
| Parameter | C18 Column (e.g., Luna C18, 150x4.6mm, 5µm) | Phenyl-Hexyl Column (e.g., Luna Phenyl-Hexyl, 150x4.6mm, 5µm) | Rationale / Comments |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile | Identical mobile phase to isolate the effect of the stationary phase. |
| Gradient | 20-80% B over 15 min | 20-80% B over 15 min | Identical gradient for direct comparison. |
| Resolution (Rs) (API vs. Impurity) | 1.3 | 2.2 | The Phenyl-Hexyl column provides baseline resolution (Rs > 2.0), while the C18 does not (Rs < 1.5). This is attributed to the additional π-π interactions enhancing selectivity. |
| Peak Asymmetry (As) (API Peak) | 1.1 | 1.1 | Both columns show good peak shape, indicating proper mobile phase pH control. |
| API Retention Time | 9.5 min | 8.7 min | The Phenyl-Hexyl phase is slightly less retentive overall due to the shorter alkyl linker compared to C18, resulting in a faster analysis.[14] |
Part 3: A Systematic Workflow for Method Development
A robust method is developed through a logical, stepwise process, not by chance. This workflow ensures that the final method is trustworthy and fit for its intended purpose, in line with ICH Q2(R1) guidelines on analytical validation.[16][17][18][19]
Workflow Diagram
Caption: Systematic workflow for HPLC method development and validation.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the key steps for developing a purity method for a representative benzimidazole derivative.
1. Analyte Characterization & Initial Conditions
-
Objective: Gather essential information to guide initial choices.
-
Procedure:
-
Determine the pKa of the benzimidazole API using literature data or software prediction.
-
Acquire the UV spectrum of the API in the mobile phase diluent to determine the optimal detection wavelength (λmax), often around 254 nm or 288 nm for benzimidazoles.[11][20]
-
Select an initial mobile phase pH. For a basic benzimidazole, a pH of 3.0 is a robust starting point. Prepare a buffer such as 20mM potassium phosphate or 0.1% formic acid.
-
Prepare a stock solution of the API and known impurities in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
2. Column and Mobile Phase Screening
-
Objective: Identify the most promising column and organic modifier combination.
-
Procedure:
-
Set up two HPLC systems (or run sequentially) with the following columns:
-
Column 1: C18, 150 x 4.6 mm, 5 µm
-
Column 2: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
-
-
Perform a generic, fast gradient run on both columns (e.g., 5% to 95% organic modifier in 10 minutes).
-
Run this gradient first with Acetonitrile as the organic modifier (Mobile Phase B) and then with Methanol as Mobile Phase B.
-
Evaluate: Compare the four resulting chromatograms. Look for the combination that shows the best overall separation and resolves the most impurity peaks from the main API peak. Pay close attention to changes in selectivity and elution order.
-
3. Method Optimization
-
Objective: Fine-tune the chromatographic parameters to achieve optimal resolution of all specified impurities.
-
Procedure:
-
Using the best column/solvent combination from Step 2, focus on the gradient program.
-
Shallow Gradient: If impurities are clustered around the main peak, make the gradient shallower in that region to improve separation (e.g., change from a 5%/min to a 2%/min ramp).
-
Temperature: Adjust the column temperature (e.g., test at 25°C, 30°C, and 35°C). Increasing temperature generally decreases retention time and can improve peak efficiency, but may also alter selectivity.
-
Flow Rate: Adjust the flow rate (e.g., 1.0 mL/min vs. 1.2 mL/min) to balance analysis time with resolution.
-
4. Method Validation (per ICH Q2(R1))
-
Objective: Formally demonstrate that the analytical method is suitable for its intended purpose.[17]
-
Procedure:
-
Specificity: Perform forced degradation studies (acid, base, peroxide, heat, light) to prove that the method can separate the API from all potential degradation products.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of impurities that can be reliably detected and quantified.[17]
-
Linearity: Demonstrate a linear relationship between impurity concentration and detector response over a specified range.
-
Accuracy & Precision: Confirm that the method provides results that are both close to the true value (accuracy) and reproducible (precision).
-
Robustness: Intentionally make small variations to method parameters (e.g., pH ±0.2 units, temperature ±2°C) to ensure the method's performance remains acceptable.[21]
-
Conclusion
Developing a robust HPLC purity method for benzimidazole derivatives is a systematic process grounded in the principles of chromatography and the specific chemistry of the analytes. While a C18 column is a logical starting point, this guide demonstrates that exploring alternative selectivities, particularly with a Phenyl-Hexyl phase, is a critical strategy for resolving the complex impurity profiles often associated with these aromatic heterocyclic compounds. By following a structured workflow from characterization through validation, scientists can develop reliable, accurate, and defensible methods that ensure the quality and safety of these vital medicines.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. [Link][1][2][4][5]
-
ICH Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link][3]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][16]
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][17][18]
-
Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link][13]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][19]
-
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link][14]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link][12]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link][6]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link][20]
-
The Fundamental Role of pH in HPLC Retention. Veeprho. [Link][9]
-
Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link][10]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. Chromatography Today. [Link][7]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link][8]
-
Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link][15]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. moravek.com [moravek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. veeprho.com [veeprho.com]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 14. support.waters.com [support.waters.com]
- 15. lcms.cz [lcms.cz]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. synthinkchemicals.com [synthinkchemicals.com]
Crystal Structure Determination of Metal Complexes with 1-(3-Butenyl)-1H-benzimidazole
This guide outlines the structural determination and comparative performance of metal complexes derived from 1-(3-Butenyl)-1H-benzimidazole . It is designed for researchers evaluating this ligand system against standard alternatives like 1-Allyl-1H-benzimidazole (rigid, chelating) and 1-Butyl-1H-benzimidazole (saturated, non-chelating).
A Comparative Performance Guide for Structural Chemists
Executive Summary & Core Directive
The 1-(3-Butenyl)-1H-benzimidazole ligand system represents a unique "middle ground" in coordination chemistry. Unlike the rigid 1-Allyl analog (which readily forms stable 5/6-membered chelate rings with soft metals) or the inert 1-Butyl analog (which acts purely as a steric spacer), the 3-Butenyl derivative offers a flexible tether with a distal alkene.
Critical Insight: The primary challenge in crystallizing these complexes lies in the entropic penalty of the flexible butenyl chain. Successful structure determination often reveals that the terminal alkene does not chelate in the same manner as the allyl group, but rather participates in intermolecular
Comparative Performance Analysis
This section objectively compares the 1-(3-Butenyl) system against its two primary alternatives.
Table 1: Ligand Performance & Structural Propensity
| Feature | 1-(3-Butenyl)-1H-benzimidazole (Target) | 1-Allyl-1H-benzimidazole (Alternative A) | 1-Butyl-1H-benzimidazole (Alternative B) |
| Chain Length | 4 Carbons (Flexible) | 3 Carbons (Rigid) | 4 Carbons (Flexible) |
| Terminal Group | Alkene ( | Alkene ( | Methyl ( |
| Ag(I) Chelation | Weak/Rare (7-membered ring strain) | Strong (Stable 5/6-membered chelate) | None (Steric only) |
| Crystallization | Difficult (High conformational freedom) | Moderate (Rigid structure aids packing) | Moderate (Hydrophobic packing) |
| Packing Motif | Interdigitated bilayers / Lattice | Discrete Chelates / | Hydrophobic segregation |
| Solubility | High (Organic solvents) | Moderate | High |
Mechanistic Comparison: The "Chelation Gap"
-
Allyl Effect: In Ag(I) or Pd(II) complexes, the 1-allyl ligand acts as a bidentate donor (N + Olefin), forming a stable "pincer-like" geometry.
-
Butenyl Effect: The extra methylene group in the 3-butenyl chain introduces too much flexibility. Instead of chelating the same metal center (intramolecular), the alkene tail often reaches out to coordinate a neighboring metal center (intermolecular), leading to Polymeric Architectures (1D chains or 2D sheets) rather than discrete molecules.
Experimental Protocol: Synthesis & Crystallization
This protocol is self-validating. If the crystals do not form within 72 hours, the solvent polarity index must be adjusted as per the "Troubleshooting" node in the diagram below.
Phase I: Ligand Synthesis (In-Situ Validation)
-
Reactants: 1H-Benzimidazole (1.0 eq), 4-Bromo-1-butene (1.2 eq),
(2.0 eq). -
Solvent: Acetonitrile (Reflux, 12 h).
-
Validation: Monitor TLC (SiO2, 5% MeOH/DCM). The product (
) must be distinct from the starting material ( ). -
Purification: Column chromatography is mandatory to remove traces of unreacted benzimidazole, which will co-crystallize and ruin the metal complex structure.
Phase II: Complexation & Crystal Growth (The "Layering" Method)
Target Complex: [M(L)2Cl2] where M = Zn(II), Cu(II)
-
Solution A: Dissolve 0.1 mmol of 1-(3-Butenyl)-1H-benzimidazole in 2 mL Methanol.
-
Solution B: Dissolve 0.05 mmol of Metal Salt (
or ) in 1 mL Methanol. -
Mixing: Add Solution B to Solution A dropwise. A precipitate may form immediately.
-
Crystallization (Vapor Diffusion):
-
Place the complex solution in a small vial.
-
Place the small vial inside a larger jar containing Diethyl Ether (Antisolvent).
-
Cap tightly. The ether will slowly diffuse into the methanol, lowering solubility gently.
-
-
Timeline: Check for X-ray quality block crystals after 3–5 days.
Visualization: Structural Determination Workflow
The following diagram illustrates the decision logic for determining the structure, specifically addressing the "Butenyl Flexibility" challenge.
Figure 1: Decision tree for crystallizing and refining flexible N-alkenyl benzimidazole complexes. Note the specific loop for handling disorder in the flexible butenyl tail.
Data Interpretation & Structural Metrics
When analyzing the solved structure, compare your parameters against these standard ranges to validate your coordination geometry.
Table 2: Representative Bond Metrics (M-N)
Values derived from homologous benzimidazole structures [1, 2].
| Metal Center | Typical M-N Bond Length ( | Coordination Geometry | Expected Role of Butenyl Tail |
| Zn(II) | Tetrahedral | Pendant (Steric bulk only, no coordination) | |
| Cu(II) | Sq. Planar / Octahedral | Pendant (Jahn-Teller distortion affects packing) | |
| Ag(I) | Linear / Trigonal | Active (High probability of Ag- | |
| Pd(II) | Square Planar | Semi-Active (Possible weak |
Critical Quality Control:
If your R-factor is
-
Fix: Model the tail in two positions (Part A/B) with occupancy refined (e.g., 0.60/0.40). Do not force the tail to be rigid if the electron density suggests movement.
References
-
Crystal structure of 1-allyl-1H-1,3-benzimidazol-2(3H)-one. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Provides baseline geometry for the N-allyl analog, demonstrating the rigidity of the shorter chain.
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Establishes the structural baseline for the saturated C4 chain, serving as the "Alternative B" control.
-
A new Ag(I) complex based on 1-[(1H-benzimidazol-1-yl)methyl]-1H-1,2,4-triazole. Source: Acta Crystallographica / NIH. URL:[Link] Relevance: Illustrates the coordination behavior of benzimidazole ligands with Ag(I), specifically the N-Ag-N linearity and packing forces.
-
Benzimidazole-Based NHC Metal Complexes as Anticancer Drug Candidates. Source: MDPI. URL:[Link] Relevance: Compares biological activity and stability of related benzimidazole complexes, providing context for the "drug development" audience.
Sources
A Senior Application Scientist’s Guide to Validating Thiol-Ene Coupling Efficiency Using ¹H NMR Spectroscopy
For researchers, medicinal chemists, and materials scientists, the thiol-ene reaction stands out as a cornerstone of "click chemistry." Its high efficiency, stereoselectivity, and mild reaction conditions make it an indispensable tool for everything from polymer synthesis to bioconjugation.[1][2] However, the promise of "click" efficiency must always be validated. Assuming a reaction has gone to completion without quantitative proof can lead to misinterpreted results and flawed materials.
This guide provides an in-depth, experience-driven comparison of methods for validating thiol-ene coupling, with a focus on the gold standard: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are not just followed, but understood.
The Thiol-Ene Reaction: A Primer on Why We "Click"
The thiol-ene reaction involves the addition of a thiol (R-SH) to an alkene ('ene', R₂C=CR₂) to form a thioether.[1] This transformation can proceed through two primary mechanisms:
-
Free-Radical Addition: The most common pathway, initiated by light, heat, or a radical initiator. A thiyl radical (RS•) is generated, which adds across the double bond in an anti-Markovnikov fashion.[1][3] This is the mechanism we will focus on for validation.
-
Michael Addition: A base or nucleophile-catalyzed reaction, which also results in an anti-Markovnikov product.[1][4]
Its utility in creating uniform polymer networks and modifying sensitive biomolecules makes accurate quantification of its conversion rate a critical step in experimental design.[1][5]
¹H NMR Spectroscopy: The Definitive Tool for Validation
While several techniques can monitor chemical reactions, ¹H NMR spectroscopy offers an unparalleled combination of advantages for tracking thiol-ene coupling:
-
Quantitative Accuracy: The area under an NMR peak (its integral) is directly proportional to the number of protons generating that signal, allowing for precise measurement of reactant consumption and product formation.[6][7]
-
Structural Confirmation: It provides unambiguous structural information, confirming that the desired thioether has formed and allowing for the identification of potential side products.
-
Non-Destructive: The sample can be analyzed repeatedly over time without being consumed or altered.
-
In Situ Monitoring: Reactions can be monitored in real-time directly within the NMR tube, providing valuable kinetic data.[8][9]
Experimental Workflow: A Self-Validating ¹H NMR Protocol
This protocol is designed as a self-validating system. Each step provides a check for the integrity of the experiment, from establishing a baseline to calculating the final conversion.
Caption: A step-by-step workflow for quantifying thiol-ene efficiency using ¹H NMR.
Detailed Step-by-Step Methodology
-
Sample Preparation (The Foundation):
-
Accurately weigh the thiol and ene reactants into a vial. A 1:1 stoichiometry of functional groups is common.
-
Add a known quantity of an internal standard (e.g., dimethyl sulfone, 1,3,5-trioxane). Causality: The internal standard is a chemically inert compound with a simple, sharp signal in a clear region of the spectrum. Its integral remains constant throughout the experiment, serving as a reference to normalize all other integrals. This corrects for any variations in spectrometer settings or sample volume, making your calculations far more robust.[10]
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final concentration suitable for NMR (typically 5-10 mg/mL).
-
Transfer the solution to an NMR tube.
-
-
Acquire the t=0 Spectrum (The Baseline):
-
Record a ¹H NMR spectrum before initiating the reaction.
-
Self-Validation Check: Identify the characteristic signals for the 'ene' (vinylic protons, typically 5-6.5 ppm) and the thiol (SH proton, which can be broad and variable, 1-4 ppm). Integrate these peaks and the internal standard. This t=0 spectrum is your absolute reference against which all subsequent measurements are compared.
-
-
Reaction Initiation:
-
Time-Course Monitoring:
-
After the initial period of initiation, re-insert the tube into the spectrometer and acquire another spectrum.
-
Repeat this cycle of initiation and acquisition at regular time intervals until the reaction appears complete (i.e., the reactant signals are no longer diminishing).
-
-
Data Processing and Integration:
-
Carefully phase and baseline-correct all spectra identically.
-
Integrate the chosen reactant peak (the vinylic protons of the ene are often the most reliable), the emerging product peak, and the internal standard. The disappearance of the alkene protons is a direct and clean measure of the reaction's progress.[13][14]
-
-
Calculating Conversion Efficiency:
-
The most straightforward method is to monitor the disappearance of a reactant signal relative to its starting integral. Choose a well-resolved signal from the 'ene' reactant, for instance, one of its vinylic protons.
-
The formula is: Conversion (%) = (1 - (Iene, t=x / Iene, t=0)) * 100 Where:
-
I_ene, t=x is the integral of the ene proton at time x.
-
I_ene, t=0 is the integral of the same ene proton at time 0.
-
-
Alternatively, if a product peak is well-resolved, you can use the ratio of product to the sum of remaining reactant and product.[15] Conversion (%) = [Iproduct / (Iproduct + Ireactant)] * 100
-
Comparison with Alternative Validation Methods
While ¹H NMR is superior for its quantitative accuracy and structural insight, other methods have their place. Understanding their strengths and weaknesses is key to designing a comprehensive validation strategy.
| Method | Principle | Advantages | Disadvantages | Best For |
| ¹H NMR Spectroscopy | Measures proton environment and quantity via magnetic resonance. | Highly quantitative, provides structural proof, non-destructive, in-situ monitoring.[8][9][15] | Lower throughput, requires deuterated solvents, can be affected by sample viscosity. | Definitive quantification, kinetic studies, and structural confirmation. |
| FTIR/Raman Spectroscopy | Monitors the vibration of specific chemical bonds. | Fast, real-time monitoring of bulk samples, no solvent needed. | Less quantitative, peak overlap is common, provides less structural detail.[13] | Rapid screening of polymer curing and bulk material conversion. |
| Mass Spectrometry (GC-MS, ESI-MS) | Separates and detects molecules based on mass-to-charge ratio. | Extremely sensitive, excellent for identifying products and byproducts.[15][16] | Destructive, difficult to make quantitative without calibration, not for in-situ use. | Confirming product identity and detecting trace impurities. |
| Ellman's Test | Colorimetric assay that reacts specifically with free thiol groups. | Simple, fast, uses a standard spectrophotometer. | Only measures thiol consumption, not product formation. Prone to interference and less reliable for hydrophobic thiols.[17][18] | Quick, qualitative check for the consumption of free thiols in aqueous solutions. |
Field-Proven Insights & Troubleshooting
-
The Problem of Peak Overlap: In complex molecules, reactant and product signals can overlap. If this occurs, look for a unique, isolated peak to monitor. If none exists, 2D NMR techniques like COSY or HSQC can help resolve individual signals.
-
Radical Initiators and Peak Broadening: Residual radical species can cause significant broadening of NMR signals, complicating integration. Ensure initiator concentration is minimal or that the reaction is quenched before final analysis.
-
Viscosity in Polymerization: As thiol-ene polymerization proceeds, the sample viscosity increases dramatically. This restricts molecular tumbling, leading to very broad NMR signals and making quantification difficult. For these systems, it is often more practical to analyze aliquots quenched at different time points rather than performing continuous in-situ monitoring.
-
The Disappearing SH Proton: The thiol proton (SH) can exchange with trace acidic protons in the solvent, causing its signal to become very broad or even disappear. Therefore, it is almost always more reliable to monitor the disappearance of the 'ene' vinylic protons , which are stable and typically reside in a clean region of the spectrum.[11][13][14]
Visualizing the Thiol-Ene Mechanism
Understanding the reaction mechanism helps in interpreting the results. The free-radical pathway involves a propagation cycle that consumes one thiol and one ene to create the thioether product and regenerate the thiyl radical.
Caption: The free-radical chain mechanism for thiol-ene coupling.
By integrating ¹H NMR spectroscopy with a clear understanding of its strengths and potential pitfalls, researchers can move beyond assumption to achieve robust, quantifiable, and trustworthy results in their thiol-ene applications.
References
-
Thiol-ene reaction - Wikipedia. Wikipedia. [Link]
-
Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions. National Institutes of Health (NIH). [Link]
-
Utilizing thiol–ene coupling kinetics in the design of renewable thermoset resins based on d-limonene and polyfunctional thiols. Royal Society of Chemistry (RSC). [Link]
-
Thiol-ene reaction – Knowledge and References. Taylor & Francis Online. [Link]
-
Kinetic Modeling of Thiol-Ene Reactions with Both Step and Chain Growth Aspects. Wiley Online Library. [Link]
-
Utilizing thiol–ene coupling kinetics in the design of renewable thermoset resins based on D-limonene and polyfunctional thiols. Royal Society of Chemistry (RSC). [Link]
-
13.4: Integration of ¹H NMR Absorptions - Proton Counting. Chemistry LibreTexts. [Link]
-
Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. MDPI. [Link]
-
Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy. RSC Advances. [Link]
-
Thiol–ene Coupling of Renewable Monomers: at the forefront of bio-based polymeric materials. Diva-portal.org. [Link]
-
Functionalization using the radical thiol-ene reaction and 1 H NMR... ResearchGate. [Link]
-
Visible Light Photocatalytic Thiol–Ene Reaction: An Elegant Approach for Fast Polymer Postfunctionalization and Step-Growth Polymerization. ACS Publications. [Link]
-
An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification. National Institutes of Health (NIH). [Link]
-
Investigation of the thiol‐yne‐ene reaction by offline MS monitoring. ResearchGate. [Link]
-
peak integration in 1H NMR spectroscopy. YouTube. [Link]
-
Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems. National Institutes of Health (NIH). [Link]
-
Visible-Light-Driven Photocatalytic Initiation of Radical Thiol-Ene Reactions Using Bismuth Oxide. Organic Chemistry Portal. [Link]
-
12.03 1H NMR Integration. OrganicChemGuide. [Link]
-
How can we use the integration of internal standard (1H NMR) to calculate the conversion ? ResearchGate. [Link]
-
Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. National Institutes of Health (NIH). [Link]
-
Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. National Institutes of Health (NIH). [Link]
-
(PDF) Limitations of Radical Thiol-ene Reactions for Polymer-Polymer Conjugation. ResearchGate. [Link]
-
Thiol-ene coupling reaction achievement and monitoring by “in situ” UV-irradiation NMR spectroscopy. The Royal Society of Chemistry. [Link]
-
Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC Publishing. [Link]
-
THIOL‐ENE COUPLING REACTION FOR FUNCTIONALIZATION OF NON‐ACTIVATED ALKENES: AN EXPERIMENTAL STUDY ON THE CHEMISTRY OF THE ME. CONICET. [Link]
-
Competing and simultaneous click reactions at the interface and in solution. Nature. [Link]
-
Methods for the determination and quantification of the reactive thiol proteome. National Institutes of Health (NIH). [Link]
-
Using thiol–ene click chemistry to engineer 3D printed plasmonic hydrogel scaffolds for SERS biosensing. National Institutes of Health (NIH). [Link]
-
Off-Stoichiometry Thiol-Ene Surface Functionalization: Example with Gold Nanoparticles. MDPI. [Link]
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- 13. Utilizing thiol–ene coupling kinetics in the design of renewable thermoset resins based on d -limonene and polyfunctional thiols - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47922F [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
